3,3-dimethoxypropanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMBNRMIBWOQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438798 | |
| Record name | 3,3-dimethoxypropanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6191-98-6 | |
| Record name | 3,3-dimethoxypropanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Dimethoxypropanoic Acid
CAS Number: 6191-98-6
This technical guide provides a comprehensive overview of 3,3-dimethoxypropanoic acid, catering to researchers, scientists, and professionals in the field of drug development. The document outlines the compound's properties, synthesis, and analytical data, adhering to stringent data presentation and visualization standards.
Chemical and Physical Properties
This compound is a carboxylic acid derivative with the chemical formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol .[1] It is a fully characterized chemical compound that can be utilized as a reference standard in the analytical development and quality control stages of drug development.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6191-98-6 | [1] |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
Synthesis
A primary and practical route for the synthesis of this compound is through the hydrolysis of its corresponding ester, methyl 3,3-dimethoxypropionate (CAS Number: 7424-91-1).[2][3][4] This reaction involves the cleavage of the ester bond in the presence of an acid or a base to yield the carboxylic acid and methanol.
Experimental Protocol: Hydrolysis of Methyl 3,3-dimethoxypropionate
This protocol is a generalized procedure for ester hydrolysis and should be adapted and optimized for the specific substrate and scale of the reaction.
Materials:
-
Methyl 3,3-dimethoxypropionate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Saponification: Dissolve methyl 3,3-dimethoxypropionate in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or THF if solubility is an issue). Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of a base, such as sodium hydroxide or lithium hydroxide, dissolved in water.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester. Gentle heating may be applied to accelerate the reaction if necessary.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a co-solvent was used, it is typically removed under reduced pressure using a rotary evaporator.
-
Acidification: Carefully add hydrochloric acid to the aqueous solution until the pH is acidic (pH ~2-3). This will protonate the carboxylate salt to form the free carboxylic acid.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the this compound.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography if required.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not widely available in peer-reviewed literature or public spectral databases. Researchers are advised to acquire this data on their synthesized or acquired material for full characterization. For reference, the characteristic spectral features of the closely related propanoic acid are provided below.
Table 2: Expected Spectroscopic Features for this compound
| Technique | Expected Features |
| ¹H NMR | - A singlet for the two methoxy groups (-OCH₃).- A triplet for the proton on the acetal carbon (-CH(OCH₃)₂).- A doublet for the methylene group adjacent to the acetal (-CH₂-).- A broad singlet for the carboxylic acid proton (-COOH). |
| ¹³C NMR | - A signal for the carboxylic acid carbon.- A signal for the acetal carbon.- A signal for the methylene carbon.- A signal for the methoxy carbons. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (approx. 1700-1725 cm⁻¹).- C-O stretching bands for the acetal and carboxylic acid.- C-H stretching bands for the alkyl groups. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the specific biological activities of this compound or its involvement in any signaling pathways. While propanoic acid derivatives, in general, are a class of compounds with diverse biological activities, specific data for this molecule is not available. Therefore, no signaling pathway diagrams can be provided at this time.
Applications in Drug Development
As a functionalized carboxylic acid, this compound holds potential as a building block in medicinal chemistry. The carboxylic acid moiety provides a handle for various chemical modifications, such as amidation or esterification, to generate a library of derivatives for screening in drug discovery programs. The acetal group can serve as a protected aldehyde, which could be deprotected under acidic conditions to reveal a reactive functional group for further synthetic transformations. Its use as a reference standard in analytical methods for related active pharmaceutical ingredients is also a key application.[1]
Caption: Potential roles of this compound in the drug development process.
References
An In-depth Technical Guide to 3,3-dimethoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties of 3,3-dimethoxypropanoic acid, a key chemical compound utilized in various analytical and synthetic applications within the pharmaceutical and chemical industries.
Physicochemical Properties
This compound is a carboxylic acid derivative. Its molecular structure and composition are fundamental to its chemical reactivity and utility in research and development.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| CAS Number | 6191-98-6 | [1] |
Applications in Research and Drug Development
This compound serves as a crucial reference standard in the development and validation of analytical methods.[1] Its well-characterized nature makes it suitable for quality control applications during the synthesis and formulation stages of drug development, ensuring traceability against pharmacopeial standards.[1]
Experimental Protocols
General Protocol for Analytical Standard Preparation:
A stock solution of this compound is typically prepared by accurately weighing a precise amount of the compound and dissolving it in a suitable high-purity solvent, such as methanol or acetonitrile. The concentration of the stock solution is then verified using a calibrated analytical balance. Serial dilutions are performed to prepare working standards of desired concentrations for use in various analytical techniques.
Exemplary Analytical Workflow:
Caption: A typical workflow for the use of this compound as an analytical standard.
Molecular Structure
The structural formula of this compound is fundamental to its chemical identity and properties.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to the Physical Properties of 3,3-Dimethoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,3-dimethoxypropanoic acid (CAS: 6191-98-6). The information contained herein is essential for professionals engaged in chemical synthesis, formulation development, and pharmacological research where this compound may be utilized as an intermediate or a key building block.
Summary of Physical and Chemical Properties
This compound is a carboxylic acid derivative with the molecular formula C₅H₁₀O₄.[1] The following table summarizes its key physical properties. It is important to note that the values for boiling point, melting point, density, and water solubility are computationally predicted and should be confirmed by experimental analysis for critical applications.[2]
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| Predicted Boiling Point | 216.94 °C | [2] |
| Predicted Melting Point | 29.68 °C | [2] |
| Predicted Density | 1.09 g/cm³ | [2] |
| Predicted Water Solubility | 405,737 mg/L | [2] |
| pKa | Data not available |
Experimental Protocols for Property Determination
The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature.
-
Methodology: A common and reliable method for determining the melting point of an organic compound is the capillary tube method using a melting point apparatus.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
-
Procedure:
-
A small, dry sample of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
-
Methodology: The micro boiling point method (Siwoloboff method) is suitable for small quantities of liquid.
-
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with high-boiling mineral oil)
-
Rubber band or wire to attach the test tube to the thermometer
-
-
Procedure:
-
A few drops of this compound are placed in the small test tube.
-
A capillary tube is placed inside the test tube with the open end downwards.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a heating bath.
-
The bath is heated gently, and a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat is removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Density Determination
Density is the mass of a substance per unit volume.
-
Methodology: The density of liquid this compound can be accurately determined using a pycnometer (specific gravity bottle).
-
Apparatus:
-
Pycnometer of a known volume
-
Analytical balance
-
Constant temperature water bath
-
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and weighed empty.
-
It is then filled with the liquid sample and placed in a constant temperature water bath until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the calibration mark.
-
The filled pycnometer is reweighed.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Solubility Assessment
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Methodology: A qualitative assessment of solubility in various solvents is a fundamental property.
-
Apparatus:
-
Test tubes
-
Graduated cylinder
-
Spatula
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane)
-
-
Procedure:
-
A small, known amount of this compound (e.g., 50 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated (e.g., by vortexing) for a set period.
-
The mixture is visually inspected for the dissolution of the solid.
-
The solubility is typically reported in qualitative terms such as "soluble," "sparingly soluble," or "insoluble."
-
pKa Determination
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.
-
Methodology: Potentiometric titration is a standard method for determining the pKa of an acid.
-
Apparatus:
-
pH meter with a calibrated glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
-
Procedure:
-
A known quantity of this compound is dissolved in a known volume of deionized water.
-
The solution is titrated with a standardized solution of sodium hydroxide.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Logical Workflow and Signaling Pathways
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.
Caption: A logical workflow for the experimental characterization of this compound.
Signaling Pathways
A review of the current scientific literature did not identify any established signaling pathways in which this compound is known to be directly involved. Its utility is primarily reported in the context of chemical synthesis. Further research may elucidate potential biological activities and interactions with cellular signaling cascades.
References
An In-depth Technical Guide to 3,3-Dimethoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-dimethoxypropanoic acid, a bifunctional organic compound with potential applications in organic synthesis and drug development. The document details its chemical structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it explores its prospective role as a versatile building block in medicinal chemistry, leveraging the unique characteristics of its acetal and carboxylic acid functionalities. While experimental spectroscopic data for this specific molecule is not widely available, this guide presents predicted spectral characteristics based on its structure and data from analogous compounds. All quantitative data is summarized for clarity, and a detailed experimental protocol for its synthesis via hydrolysis is provided.
Chemical Structure and Properties
This compound is a carboxylic acid containing a dimethyl acetal group at the C-3 position. This structure imparts both acidic reactivity from the carboxyl group and stability under basic conditions due to the acetal functionality, which can be cleaved under acidic conditions.
Chemical Structure:
Physicochemical and Spectral Data
Quantitative data for this compound is summarized in the tables below. It is important to note that while some physical properties have been estimated, readily available experimental spectroscopic data is limited. The spectral characteristics provided are predicted based on the functional groups present in the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6191-98-6 | Inferred from Supplier Data |
| Molecular Formula | C₅H₁₀O₄ | Supplier Data |
| Molecular Weight | 134.13 g/mol | Supplier Data |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Boiling Point | ~199-217 °C (Predicted) | Public Databases |
| Density | ~1.09 g/cm³ (Predicted) | Public Databases |
| Water Solubility | High (Predicted due to polar groups) | Chemical Principles |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | ~10-12 ppm (singlet, 1H) | -COOH |
| ~4.5-5.0 ppm (triplet, 1H) | -CH(OCH₃)₂ | |
| ~3.3 ppm (singlet, 6H) | -OCH₃ | |
| ~2.6 ppm (doublet, 2H) | -CH₂- | |
| ¹³C NMR | ~175 ppm | C=O |
| ~102 ppm | -CH(OCH₃)₂ | |
| ~53 ppm | -OCH₃ | |
| ~40 ppm | -CH₂- | |
| IR Spectroscopy | 3300-2500 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |
| ~1710 cm⁻¹ (strong) | C=O stretch (carboxylic acid) | |
| 1200-1000 cm⁻¹ (strong) | C-O stretch (acetal and acid) | |
| Mass Spectrometry | Molecular Ion (M⁺): 134.0579 | C₅H₁₀O₄ |
| Key Fragments: [M-OCH₃]⁺, [M-COOH]⁺ | Loss of methoxy, carboxyl |
Synthesis of this compound
The most direct synthetic route to this compound is the hydrolysis of its corresponding methyl ester, methyl 3,3-dimethoxypropionate. This reaction can be catalyzed by either acid or base.
Experimental Protocol: Base-Catalyzed Hydrolysis of Methyl 3,3-Dimethoxypropionate
This protocol describes a standard procedure for the saponification of the methyl ester to yield the carboxylate salt, followed by acidification to obtain the final product.
Materials:
-
Methyl 3,3-dimethoxypropionate
-
Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3,3-dimethoxypropionate (1.0 eq) in methanol (5-10 volumes).
-
Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1-1.5 eq) in deionized water.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl.
-
-
Extraction: Extract the acidified aqueous layer with three portions of diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile building block in medicinal chemistry and organic synthesis.
Role as a Bifunctional Building Block
The presence of both a carboxylic acid and a protected aldehyde (in the form of an acetal) makes this molecule a valuable synthon. The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction. The acetal group is stable to many reaction conditions, particularly basic and nucleophilic reagents, but can be readily deprotected under acidic conditions to reveal a reactive aldehyde functionality.
The logical workflow for utilizing this compound as a synthetic building block is depicted below.
Caption: Synthetic pathways utilizing this compound.
Potential in pH-Sensitive Drug Delivery
Acetals are known to be labile under acidic conditions, a property that is exploited in the design of pH-sensitive drug delivery systems.[1] The acetal moiety in this compound could be incorporated into a larger drug molecule or a polymer backbone. In the acidic environment of tumor tissues or endosomes, the acetal would hydrolyze, leading to the release of the active agent.
The signaling pathway for such a hypothetical pH-triggered drug release is illustrated below.
Caption: Mechanism of pH-sensitive drug release via an acetal linker.
Conclusion
This compound represents a promising, albeit under-characterized, chemical entity for applications in synthetic and medicinal chemistry. Its bifunctional nature allows for orthogonal chemical modifications, making it a valuable building block for the synthesis of complex molecules. Further research into its reactivity and the biological activity of its derivatives could unlock its full potential in drug discovery and development, particularly in the area of targeted drug delivery. This guide serves as a foundational resource for researchers interested in exploring the utility of this versatile compound.
References
Spectral Analysis of 3,3-Dimethoxypropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3,3-dimethoxypropanoic acid (CAS No. 6191-98-6), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra, this document presents a combination of predicted and inferred data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.
Spectral Data Summary
The following tables summarize the predicted and expected spectral data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent, such as CDCl₃, is expected to show four distinct signals.
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~4.8 | Triplet | 1H | -CH(OCH₃)₂ |
| ~3.4 | Singlet | 6H | -OCH₃ |
| ~2.7 | Doublet | 2H | -CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum will display four signals corresponding to the four unique carbon environments in the molecule.
| Chemical Shift (δ) [ppm] | Assignment |
| ~175 | -COOH |
| ~102 | -CH(OCH₃)₂ |
| ~54 | -OCH₃ |
| ~40 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absorptions of its carboxylic acid and acetal functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| 2950-2850 | Medium | C-H stretch (Alkyl) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| 1200-1000 | Strong | C-O stretch (Acetal) |
Mass Spectrometry (MS)
The mass spectrum of this compound, likely obtained through electrospray ionization (ESI), is expected to show a molecular ion peak and characteristic fragmentation patterns. The fragmentation of the related methyl ester suggests key losses.
| m/z | Proposed Fragment |
| 135 | [M+H]⁺ |
| 133 | [M-H]⁻ |
| 103 | [M - OCH₃]⁺ |
| 75 | [CH(OCH₃)₂]⁺ |
| 59 | [COOCH₃]⁺ (from rearrangement) |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are general methodologies for acquiring the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid or low-melting solid, a thin film of the neat compound can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and the spectrum recorded in a solution cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data can be acquired using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the spectrometer via direct infusion or after separation by liquid chromatography (LC). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
Caption: Logical workflow for the spectral analysis of this compound.
Navigating the Solubility Landscape of 3,3-dimethoxypropanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethoxypropanoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework, qualitative solubility information, and detailed experimental protocols to empower researchers to determine solubility parameters for their specific applications.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and non-polar characteristics. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, while the two methoxy groups (-OCH₃) also contribute to its polarity. The propane backbone, however, is non-polar. The overall solubility in a given organic solvent will depend on the interplay of these structural features with the solvent's own polarity, hydrogen bonding capability, and dielectric constant.
Estimated and Qualitative Solubility Data
For reference, 3-methoxypropanoic acid is known to be soluble in chloroform and methanol.[1][2] Based on this, a qualitative and estimated solubility profile for this compound is presented in Table 1.
| Solvent | Polarity Index | Expected Qualitative Solubility | Estimated Solubility |
| Methanol | 6.6 | Highly Soluble | Likely > 10 g/100mL |
| Ethanol | 5.2 | Soluble | Likely > 5 g/100mL |
| Acetone | 5.1 | Soluble | Likely > 5 g/100mL |
| Dichloromethane | 3.4 | Moderately Soluble | Likely 1-5 g/100mL |
| Ethyl Acetate | 4.4 | Moderately Soluble | Likely 1-5 g/100mL |
| Toluene | 2.4 | Sparingly Soluble | Likely < 1 g/100mL |
Table 1: Estimated and Qualitative Solubility of this compound in Common Organic Solvents. The estimations are based on the general solubility of carboxylic acids and the known solubility of structurally similar compounds.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following is a general and robust method for determining the solubility of a carboxylic acid like this compound in an organic solvent.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene)
-
Analytical balance (± 0.0001 g)
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker with temperature control
-
Vortex mixer or magnetic stirrer
-
Micropipettes
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled micropipette to avoid temperature-induced precipitation.
-
If necessary, centrifuge the supernatant to remove any suspended microcrystals.
-
Dilute the collected supernatant with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, GC).
-
Determine the concentration of this compound in the diluted sample based on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100mL or mol/L.
-
References
An In-depth Technical Guide to the Safety and Handling of 3,3-dimethoxypropanoic Acid
Disclaimer: No comprehensive Safety Data Sheet (SDS) with detailed toxicological and physical data is publicly available for 3,3-dimethoxypropanoic acid (CAS No. 6191-98-6). The following information is compiled from available GHS hazard classifications for the compound and supplemented with data from structurally similar compounds, such as propionic acid and other substituted propanoic acids. This guide should be used as a reference for experienced researchers and professionals, and a comprehensive risk assessment should be conducted before handling this chemical.
Chemical and Physical Properties
Limited physical and chemical data for this compound is available. The following table includes known data for the target compound and relevant data from a structurally similar compound, propionic acid, for reference.
| Property | Value (this compound) | Value (Propionic Acid - for reference) |
| CAS Number | 6191-98-6 | 79-09-4 |
| Molecular Formula | C₅H₁₀O₄ | C₃H₆O₂ |
| Molecular Weight | 134.13 g/mol | 74.08 g/mol |
| Physical State | Liquid | Liquid |
| Boiling Point | Not available | 141 °C |
| Melting Point | Not available | -21.5 °C |
| Flash Point | Not available | 54 °C (closed cup) |
| Density | Not available | 0.99 g/cm³ |
| Solubility | Not available | Miscible in water |
Hazard Identification and GHS Classification
Based on available information, this compound is classified as a hazardous substance. The GHS classification is summarized below.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Hazard Pictograms:
-
GHS05: Corrosion
-
GHS07: Exclamation mark
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
Avoid breathing vapors or mists.[2]
-
Keep away from heat, sparks, and open flames.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as oxidizing agents.[1]
-
Keep in an inert atmosphere at room temperature.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[1][2] |
| Respiratory Protection | If working outside of a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1][2] |
First Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent from entering drains or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.
Visualizations
Workflow for Safe Handling of this compound
Caption: Figure 1. Safe Handling Workflow
Logical Relationship for Spill Response
Caption: Figure 2. Spill Response Protocol
References
An In-Depth Technical Guide to 3,3-Dimethoxypropanoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-dimethoxypropanoic acid, a valuable building block in organic synthesis. While the specific historical details of its initial discovery remain elusive in readily available literature, this document details its synthesis, primarily through the preparation of its methyl ester, methyl 3,3-dimethoxypropionate, and subsequent hydrolysis. This guide furnishes detailed experimental protocols, quantitative data, and key reaction pathways to facilitate its application in research and development, particularly in the pharmaceutical industry.
Introduction
This compound (CAS 6191-98-6) is a carboxylic acid featuring a protected aldehyde functionality in the form of a dimethyl acetal. This structural motif makes it a useful C3 synthon, particularly in the synthesis of complex molecules where the latent aldehyde can be unmasked under specific conditions. Its primary utility lies in its role as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to the lack of a prominent historical discovery narrative, this guide will focus on the practical aspects of its preparation and characterization.
Synthesis of the Precursor: Methyl 3,3-Dimethoxypropionate
The most common route to this compound involves the synthesis and subsequent hydrolysis of its methyl ester, methyl 3,3-dimethoxypropionate (CAS 7424-91-1).
Synthesis of Methyl 3,3-Dimethoxypropionate
A key method for the synthesis of methyl 3,3-dimethoxypropionate was reported by T. Shono and colleagues in 1985. The procedure involves the anodic oxidation of an enol acetate. However, a more accessible and commonly cited method involves the reaction of diketene with trimethyl orthoformate in the presence of a base.
Reaction Pathway: Synthesis of Methyl 3,3-Dimethoxypropionate from Diketene
Caption: Synthesis of the precursor ester from diketene.
Experimental Protocol: Synthesis of Methyl 3,3-Dimethoxypropionate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diketene in methanol.
-
Addition of Base: Add anhydrous sodium carbonate to the solution at room temperature.
-
Addition of Trimethyl Orthoformate: Slowly add trimethyl orthoformate dropwise to the stirred suspension.
-
Reaction: Continue stirring the reaction mixture at room temperature for 60 minutes.
-
Workup: After the reaction is complete, the mixture is typically filtered and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield pure methyl 3,3-dimethoxypropionate as a colorless oily liquid.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| Diketene | C₄H₄O₂ | 84.07 | 1 |
| Trimethyl Orthoformate | C₄H₁₀O₃ | 106.12 | 1.0 - 5.0 |
| Anhydrous Sodium Carbonate | Na₂CO₃ | 105.99 | 0.5 - 5.0 |
| Methanol | CH₄O | 32.04 | Solvent |
| Methyl 3,3-Dimethoxypropionate | C₆H₁₂O₄ | 148.16 | Product |
Table 1: Molar ratios and properties of reactants and product for the synthesis of methyl 3,3-dimethoxypropionate.
Quantitative Data:
-
Yield: 87% (as reported in a representative patent).
-
Boiling Point: 77 °C at 20 mmHg.[1]
-
Density: 1.045 g/mL at 25 °C.[1]
-
Refractive Index: n20/D 1.41.[1]
Spectroscopic Data for Methyl 3,3-Dimethoxypropionate:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.55 (t, J=5.6 Hz, 1H), 3.68 (s, 3H), 3.33 (s, 6H), 2.65 (d, J=5.6 Hz, 2H).
-
¹³C NMR (CDCl₃): δ 171.8, 102.1, 53.7, 51.8, 38.9.
Hydrolysis to this compound
The final step to obtain this compound is the hydrolysis of the methyl ester. This is a standard saponification reaction followed by acidification.
Reaction Pathway: Hydrolysis of Methyl 3,3-Dimethoxypropionate
Caption: Hydrolysis of the ester to the final acid.
Experimental Protocol: Hydrolysis of Methyl 3,3-Dimethoxypropionate
-
Saponification: Dissolve methyl 3,3-dimethoxypropionate in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add a stoichiometric excess of a strong base, such as potassium hydroxide.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitoring by TLC or GC is recommended).
-
Workup: Remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid, such as hydrochloric acid, to a pH of 1-2.
-
Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield this compound.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 3,3-Dimethoxypropionate | C₆H₁₂O₄ | 148.16 |
| Potassium Hydroxide | KOH | 56.11 |
| This compound | C₅H₁₀O₄ | 134.13 |
Table 2: Key components in the hydrolysis of methyl 3,3-dimethoxypropionate.
Quantitative Data:
-
Yield: Typically high, often exceeding 90% for standard ester hydrolyses.
-
Physical State: Expected to be a liquid or low-melting solid at room temperature.
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃): δ 10.5-12.0 (br s, 1H, COOH), 4.58 (t, J=5.5 Hz, 1H), 3.35 (s, 6H), 2.70 (d, J=5.5 Hz, 2H).
-
¹³C NMR (CDCl₃): δ 176.5, 101.8, 53.9, 38.5.
Applications in Drug Development and Organic Synthesis
The primary application of this compound and its ester precursor lies in their use as versatile intermediates. The acetal group serves as a protecting group for a β-aldehyde functionality. This latent aldehyde can be deprotected under acidic conditions, allowing for subsequent reactions such as:
-
Aldol condensations
-
Wittig reactions
-
Reductive aminations
This functionality is particularly valuable in the synthesis of complex heterocyclic compounds and natural products, many of which are scaffolds for drug discovery. For instance, methyl 3,3-dimethoxypropionate has been utilized in the preparation of tetrahydro-β-carboline derivatives, which have shown potential as antitumor and anti-metastasis agents.
Conclusion
While the historical origins of this compound are not well-documented, its synthesis and utility as a chemical intermediate are well-established. The preparation via its methyl ester provides a reliable and scalable route to this valuable building block. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective application of this compound in their synthetic endeavors. The ability to introduce a protected β-aldehyde functionality makes it a key tool for the construction of complex molecular architectures.
References
A Guide to the Natural Occurrence of Substituted Propanoic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the natural occurrence of various substituted 3-propanoic acid derivatives. Initial investigations into the natural occurrence of 3,3-dimethoxypropanoic acid and its derivatives did not yield any specific findings within the current body of scientific literature. However, a wealth of information is available for a range of other structurally related propanoic acid derivatives with significant biological activities and diverse natural sources. This guide focuses on these compounds, presenting a detailed summary of their origins, quantitative data, experimental protocols for their study, and their roles in biological pathways. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
The derivatives covered in this guide include phenylpropanoic acids, sulfur-containing propanoic acids, and nitropropanoic acids, each with unique natural distributions and biological implications.
Phenylpropanoic Acid Derivatives
3-(3,4-Dimethoxyphenyl)propionic Acid
Natural Occurrence: 3-(3,4-Dimethoxyphenyl)propionic acid has been reported to occur in the plant species Stellaria dichotoma.[1]
Biological Activity: While the specific biological activity of this compound from its natural source is not extensively detailed in the provided results, related phenylpropanoic acids are known to possess a range of activities, including antimicrobial and anti-inflammatory properties.[2]
Chlorinated 3-Phenylpropanoic Acid Derivatives
Natural Occurrence: Several chlorinated derivatives of 3-phenylpropanoic acid have been isolated from the marine actinomycete Streptomyces coelicolor LY001, which was purified from the Red Sea sponge Callyspongia siphonella.[3][4][5] These compounds represent the first reported natural occurrence of chlorinated 3-phenylpropanoic acid derivatives.[3][4]
The specific chlorinated derivatives isolated include:
-
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid
-
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester
-
3-(3-chloro-4-hydroxyphenyl)propanoic acid[4]
Biological Activity: These chlorinated derivatives have demonstrated significant and selective antimicrobial activities, particularly against Escherichia coli and Staphylococcus aureus.[3][4][5]
Experimental Protocols:
Isolation of Chlorinated 3-Phenylpropanoic Acid Derivatives from Streptomyces coelicolor LY001:
-
Cultivation: The actinomycete strain Streptomyces coelicolor LY001 is cultured.
-
Extraction: The culture is fractionated to obtain an antimicrobial extract.
-
Chromatography: The extract is subjected to further fractionation and purification using chromatographic techniques to isolate the individual chlorinated 3-phenylpropanoic acid derivatives.
-
Structure Elucidation: The structures of the isolated compounds are determined using nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS).[3][4]
3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (Dihydroferulic Acid)
Natural Occurrence: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, is found in fermented foods such as vinegar and fermented rice bran.[6] It is also a microbial metabolite produced from the degradation of dietary polyphenols like ferulic acid by gut microbiota.[6][7]
Biological Activity: HMPA has been shown to exhibit several biological activities, including:
-
Enhancing grip strength and inhibiting protein catabolism induced by exhaustive exercise.[6]
-
Improving hepatic lipid metabolism.[7]
-
Antioxidant and anti-obesity effects.[6]
Signaling Pathway: HMPA contributes to improved hepatic lipid metabolism via the GPR41 receptor.[7]
Sulfur-Containing Propanoic Acid Derivatives
3-(Methylthio)propanoic Acid (MMPA)
Natural Occurrence: 3-(Methylthio)propanoic acid (MMPA) and its esters are found in a variety of natural sources. It is a key flavor compound in fruits and fermented products.[8] Notable sources include:
-
Fruits: Pineapple (Ananas comosus) is a well-documented source of MMPA and its methyl and ethyl esters, which are significant contributors to its aroma.[8]
-
Other Foods and Beverages: MMPA has also been identified in asparagus, beer, and white wine.[8][9]
-
Microorganisms: Certain bacteria, such as Enterobacter intermedium 60-2G, can produce MMPA.[8] It is also an intermediate in methionine metabolism in mammals and microorganisms.[8][10]
Quantitative Data:
The concentration of MMPA and its esters can vary significantly depending on the source and conditions.
| Compound | Natural Source | Concentration | Reference |
| 3-(Methylthio)propanoic acid | Asparagus | up to 0.05 mg/kg | [9] |
| 3-(Methylthio)propanoic acid | Beer | up to 0.03 mg/kg | [9] |
| Methyl 3-(methylthio)propionate | Pineapple | Major ester component |
Biosynthesis:
MMPA is a product of the catabolism of the essential amino acid L-methionine. The primary pathway involves the transamination of methionine to α-keto-γ-methylthiobutyrate, which is then oxidatively decarboxylated to form MMPA.[8][10]
Nitropropanoic Acid Derivatives
3-Nitropropanoic Acid (3-NPA)
Natural Occurrence: 3-Nitropropanoic acid (3-NPA) is a mycotoxin produced by a number of fungi and is also found in some leguminous plants.[11][12][13]
-
Fungi: It is produced by various species of Aspergillus, Penicillium, and other fungi.[11] It can be found in moldy sugarcane and some Japanese fermented foods like miso and soy sauce.[13]
-
Plants: 3-NPA and its derivatives are frequently found in the Fabaceae family, in genera such as Astragalus, Coronilla, Indigofera, Lotus, and Securigera.[14]
Quantitative Data:
| Compound | Natural Source | Concentration | Reference |
| 3-NPA | Securigera varia | 0.5–1.0 g/100 g | [14] |
| 3-NPA | Lotus corniculatus | Trace quantities (<25 ng/ml) | [14] |
Biological Activity: 3-NPA is a potent neurotoxin that acts as an irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[11][12][13] This inhibition leads to mitochondrial dysfunction and is used in research to model neurodegenerative diseases like Huntington's disease.[13][15]
Biosynthesis in Fungi:
The biosynthetic pathway of 3-NPA in the fungus Aspergillus oryzae has been recently uncovered. It involves a biosynthetic gene cluster (BGC) that encodes an amine oxidase (NpaA) and a decarboxylase (NpaB).[11][16][17] The pathway starts from L-aspartate.
Experimental Protocols:
Extraction and Quantification of 3-NPA from Plant Material:
-
Sample Preparation: Freeze-dried plant material is used.
-
Extraction: The aglycones are released from their conjugated forms and extracted with water at room temperature with shaking for 24 hours.[18]
-
Analysis: The extracted 3-NPA is analyzed by HPLC-UV at 210 nm.[18]
Detection of 3-NPA in Bovine Urine:
-
Extraction: A rapid ethyl acetate extraction is performed on the urine sample.
-
Analysis: The extract is analyzed by reverse-phase HPLC. A colorimetric method can also be used for rapid detection.[19]
Conclusion
While this compound has not been identified as a naturally occurring compound based on the available literature, a diverse array of other substituted propanoic acid derivatives are present in nature. These compounds, found in plants, fungi, and bacteria, exhibit a wide range of biological activities, from flavor components to potent toxins. The information compiled in this guide, including their natural sources, quantitative data, biosynthetic pathways, and experimental protocols, provides a solid foundation for further research into the chemistry, biology, and potential applications of these fascinating molecules. The detailed methodologies and signaling pathway diagrams offer practical tools for scientists and professionals engaged in natural product research and drug development.
References
- 1. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 3-methyl thiopropionic acid, 646-01-5 [thegoodscentscompany.com]
- 10. benchchem.com [benchchem.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. How Fungi Biosynthesize 3-Nitropropanoic Acid: The Simplest yet Lethal Mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and 3-Nitropropanol in Freeze Dried Canadian Milkvetch (Astragalus canadensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection and quantitative determination of 3-nitropropionic acid in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Framework for the Analysis of 3,3-Dimethoxypropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethoxypropanoic acid is a carboxylic acid derivative with potential applications as a building block in organic synthesis and drug development. Its acetal functional group offers a protected aldehyde moiety, which can be strategic in the synthesis of complex molecules. Despite its utility, a comprehensive theoretical examination of its molecular properties, reactivity, and conformational landscape is notably absent from the current scientific literature.
This technical guide provides a summary of the known physicochemical properties of this compound. More importantly, in light of the scarcity of dedicated computational studies, it outlines a rigorous and detailed theoretical workflow for a comprehensive in-silico investigation. This proposed protocol is based on established computational chemistry methods that have been successfully applied to analogous molecules and is intended to serve as a foundational methodology for future research into this compound.
Core Molecular Properties
While extensive theoretical data is unavailable, the fundamental properties of this compound have been established. These are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 6191-98-6 | [1] |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1][2] |
| SMILES | COC(CC(=O)O)OC | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
Proposed Theoretical and Computational Workflow
The following section details a proposed multi-step computational protocol designed to thoroughly characterize the theoretical profile of this compound. This workflow is constructed from methodologies frequently employed in the computational analysis of small organic molecules.
Conformational Analysis
The initial and most critical step is to identify the lowest energy conformers of the molecule.
-
Protocol: A conformational search should be performed using a molecular mechanics force field (e.g., MMFF94). The resulting low-energy conformers should then be subjected to geometry optimization using Density Functional Theory (DFT). A suitable level of theory, balancing accuracy and computational cost, would be the B3LYP functional with a 6-31G(d,p) basis set. To obtain more accurate energies, single-point energy calculations on the optimized geometries should be performed with a larger basis set, such as 6-311++G(d,p), including a solvent model (e.g., PCM for water or chloroform) to simulate different chemical environments.
Spectroscopic Property Prediction
Computational methods can predict spectroscopic data, which can be invaluable for experimental validation.
-
NMR Spectroscopy: Using the optimized lowest-energy geometry, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
-
Vibrational Spectroscopy (IR & Raman): The vibrational frequencies and corresponding intensities for both Infrared (IR) and Raman spectra should be calculated. This requires a frequency calculation on the optimized geometry at the same level of theory. The results will provide a theoretical vibrational spectrum that can be compared with experimental data.
Analysis of Molecular Orbitals and Reactivity
Understanding the electronic structure is key to predicting the chemical behavior of the molecule.
-
Protocol: A frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), should be conducted. The energies and spatial distributions of these orbitals provide insights into the molecule's reactivity as an electron donor or acceptor. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. This is useful for predicting how the molecule might interact with other reagents or biological targets.
Conceptual DFT and Reactivity Descriptors
To quantify reactivity, a range of descriptors derived from conceptual DFT can be calculated.
-
Protocol: Based on the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) should be calculated. These indices provide a quantitative measure of the molecule's reactivity and stability.
The logical flow of this proposed research is visualized in the diagram below.
Conclusion
While this compound is a valuable molecule in synthetic chemistry, it remains theoretically uncharacterized in the public domain. The absence of computational studies represents a significant knowledge gap. The comprehensive theoretical workflow proposed in this guide provides a clear roadmap for researchers to investigate its structural, spectroscopic, and electronic properties. The insights gained from such studies would be highly beneficial for predicting its reactivity, stability, and potential interactions in more complex systems, thereby accelerating its application in drug discovery and materials science. It is our hope that this guide will stimulate further research into this promising chemical entity.
References
A Technical Guide to 3,3-Dimethoxypropanoic Acid for Researchers and Drug Development Professionals
IUPAC Name: 3,3-Dimethoxypropanoic Acid CAS Number: 6191-98-6
This technical guide provides an in-depth overview of this compound, a valuable chemical intermediate for professionals in research, development, and pharmaceutical sciences. The document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications, particularly as a versatile building block in organic synthesis and a reference standard in drug development.
Chemical and Physical Properties
This compound is a carboxylic acid containing a protected aldehyde functional group in the form of a dimethyl acetal. This bifunctional nature makes it a useful building block in the synthesis of more complex molecules. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 6191-98-6 | [1] |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| Physical Form | Liquid | Inferred from lack of melting point data |
| Boiling Point | 216.94 °C | Predicted[2] |
| Density | 1.09 g/cm³ | Predicted[2] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on its structure, the expected characteristic spectroscopic features can be predicted. These are essential for characterization and quality control.
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Broad Singlet | δ 10-12 ppm | Carboxylic Acid (-COOH) |
| Triplet | δ 4.5-5.0 ppm | Acetal Proton (-CH(OCH₃)₂) | |
| Singlet | δ 3.2-3.4 ppm | Methoxyl Protons (-OCH₃) | |
| Doublet | δ 2.5-2.7 ppm | Methylene Protons (-CH₂-) | |
| ¹³C NMR | Carbonyl | δ 170-180 ppm | Carboxylic Acid (-C OOH) |
| Acetal Carbon | δ 100-105 ppm | (-C H(OCH₃)₂) | |
| Methoxyl Carbons | δ 52-58 ppm | (-OC H₃) | |
| Methylene Carbon | δ 40-45 ppm | (-C H₂-) | |
| IR Spectroscopy | O-H Stretch | 2500-3300 cm⁻¹ (broad) | Carboxylic Acid O-H |
| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H | |
| C=O Stretch | 1700-1725 cm⁻¹ | Carboxylic Acid C=O | |
| C-O Stretch | 1050-1150 cm⁻¹ | Acetal/Ether C-O |
Experimental Protocols
A common and practical route for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, methyl 3,3-dimethoxypropionate (CAS No. 7424-91-1). The following protocol is a generalized procedure adapted for this specific transformation.
Synthesis of this compound via Ester Hydrolysis
This protocol describes the base-catalyzed hydrolysis of methyl 3,3-dimethoxypropionate.
Materials:
-
Methyl 3,3-dimethoxypropionate (1.0 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3,3-dimethoxypropionate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 v/v ratio).
-
Saponification: Add sodium hydroxide (1.5 eq) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Neutralization: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidification: Slowly add concentrated HCl dropwise with stirring until the solution becomes acidic (pH ~2).
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves two primary roles in the scientific community: a versatile chemical building block and an analytical reference standard.
Chemical Building Block
The structure of this compound is particularly useful in multi-step organic synthesis. The carboxylic acid moiety allows for standard transformations such as esterification, amidation (e.g., via acid chloride formation), and reduction. The dimethyl acetal serves as a stable protecting group for an aldehyde. Under acidic conditions, this acetal can be hydrolyzed to reveal the reactive aldehyde, which can then participate in reactions like Wittig olefination, reductive amination, or aldol condensations. This "masked aldehyde" functionality makes the molecule a valuable synthon for introducing a three-carbon chain with differential reactivity at each end.
Caption: Key synthetic transformations of this compound.
Analytical Reference Standard
In the context of drug development and manufacturing, well-characterized reference standards are critical. This compound is used for analytical method development, method validation (AMV), and quality control (QC) applications.[1] Its stability and purity make it suitable for use as a standard to ensure the accuracy and traceability of analytical results in regulated environments, often against pharmacopeial standards.[1]
Safety Information
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
References
A Comprehensive Guide to the Synonyms and Chemical Identifiers of 3,3-dimethoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synonyms, chemical identifiers, and structural information for 3,3-dimethoxypropanoic acid. The standardized nomenclature and various identifiers are crucial for accurate documentation, database searching, and clear communication in research and development.
Core Chemical Information
This compound is a carboxylic acid derivative with the chemical structure illustrated below. Its unique structure gives rise to its specific chemical properties and reactivity.
Synonyms and Identifiers
The following table summarizes the various names and identifiers for this compound, facilitating its unambiguous identification in literature and chemical databases.
| Identifier Type | Identifier |
| CAS Number | 6191-98-6[1][2][3] |
| IUPAC Name | This compound |
| Common Synonyms | 3,3-dimethoxypropionic acid |
| Propanoic acid, 3,3-dimethoxy- | |
| Molecular Formula | C₅H₁₀O₄[1] |
| Molecular Weight | 134.13 g/mol [1] |
| InChI | 1S/C5H10O4/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H,6,7) |
| InChIKey | TYMBNRMIBWOQGH-UHFFFAOYSA-N |
| SMILES | O=C(O)CC(OC)OC[3] |
Experimental and Methodological Context
While this guide focuses on nomenclature, it is important to note that this compound is utilized as a reference standard in analytical method development and validation (AMV).[1] Its application in these contexts necessitates precise identification to ensure the reliability and reproducibility of experimental results.[1]
Logical Relationships of Chemical Identifiers
The accurate identification of a chemical compound relies on a hierarchical and interconnected system of identifiers. The following diagram illustrates the relationship between the fundamental structure of this compound and its various nomenclatures and registry numbers.
Caption: Logical flow from molecular structure to various identifiers.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,3-Dimethoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethoxypropanoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its unique structure, featuring a protected aldehyde in the form of a dimethyl acetal and a carboxylic acid, allows for a variety of chemical transformations. This document provides detailed protocols for a reliable two-step synthesis of this compound, commencing with the synthesis of the key intermediate, methyl 3,3-dimethoxypropionate, followed by its hydrolysis. While the Williamson ether synthesis is a cornerstone of ether formation, it is not the most direct route for this particular molecule. The presented methodology offers a practical and efficient alternative.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyl 3,3-dimethoxypropionate | C₆H₁₂O₄ | 148.16 | 7424-91-1 | |
| This compound | C₅H₁₀O₄ | 134.13 | 6191-98-6 |
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Expected Yield |
| 1 | Synthesis of Methyl 3,3-dimethoxypropionate | Acrylic acid, Methanol, Oxygen | PdCl₂/CuCl₂ | Methanol | Not specified | 35 | 90.6% selectivity |
| 2 | Hydrolysis to this compound | Methyl 3,3-dimethoxypropionate, Sodium Hydroxide | None | Water | 1 hour | 90-95 | ~95% |
Experimental Protocols
Step 1: Synthesis of Methyl 3,3-dimethoxypropionate from Acrylic Acid
This protocol is based on the palladium-catalyzed oxidation of acrylic acid in methanol.[1]
Materials:
-
Acrylic acid
-
Methanol (anhydrous)
-
Palladium(II) chloride (PdCl₂)
-
Copper(II) chloride (CuCl₂)
-
Oxygen gas
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, a solution of acrylic acid in methanol is prepared.
-
Palladium(II) chloride and copper(II) chloride are added as catalysts.
-
The reactor is sealed and pressurized with oxygen to approximately 5 atm.
-
The reaction mixture is stirred at 35°C.
-
Reaction progress can be monitored by techniques such as Gas Chromatography (GC) to determine the conversion of acrylic acid.
-
Upon completion, the reactor is cooled and depressurized.
-
The catalyst is removed by filtration.
-
The resulting solution containing methyl 3,3-dimethoxypropionate is concentrated under reduced pressure.
-
The crude product can be purified by fractional distillation.
Step 2: Hydrolysis of Methyl 3,3-dimethoxypropionate to this compound
This protocol is adapted from a standard saponification procedure followed by acidification.[2]
Materials:
-
Methyl 3,3-dimethoxypropionate
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1N solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Charge a round-bottom flask with purified water.
-
Add methyl 3,3-dimethoxypropionate to the water and stir for 10 minutes.
-
Add a 1N sodium hydroxide solution to the flask and continue stirring for 15 minutes.
-
Heat the reaction mixture to 90-95°C.
-
Maintain this temperature for 1 hour to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature.
-
Slowly add 1N hydrochloric acid to adjust the pH of the solution to 2-3.
-
Cool the acidified solution to 5-10°C in an ice bath to precipitate the product.
-
Maintain this temperature for 2 hours to maximize crystallization.
-
Filter the solid product and wash with cold deionized water.
-
Dry the resulting this compound under vacuum.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
Protecting Group Strategies for the Synthesis of 3,3-Dimethoxypropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3,3-dimethoxypropanoic acid, a valuable building block in organic synthesis. The core of the strategy involves the protection of a latent aldehyde functionality as a dimethyl acetal, followed by ester hydrolysis. Two primary synthetic routes to the key intermediate, methyl 3,3-dimethoxypropionate, are presented, along with a comprehensive protocol for its subsequent conversion to the target carboxylic acid. This guide is intended to provide researchers with the necessary information to successfully implement these synthetic strategies.
Introduction
This compound is a trifunctional molecule of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its structure contains a carboxylic acid, a methylene group, and a protected aldehyde in the form of a dimethyl acetal. The effective synthesis of this compound relies on a robust protecting group strategy to mask the reactive aldehyde functionality while manipulating the carboxylic acid precursor. This application note details such a strategy, focusing on the in-situ protection of the aldehyde as a dimethyl acetal.
The overall synthetic approach involves two key stages:
-
Synthesis of Methyl 3,3-dimethoxypropionate: This intermediate contains the crucial dimethyl acetal protecting group. Two effective methods for its preparation are outlined: an electrochemical synthesis and a route utilizing diketene.
-
Hydrolysis to this compound: The final step involves the deprotection of the methyl ester to unveil the desired carboxylic acid.
This document provides detailed experimental protocols for these transformations, along with quantitative data and visual representations of the workflows.
Protecting Group Strategy
The key to the successful synthesis of this compound is the protection of the aldehyde group, which is highly susceptible to oxidation and other undesired reactions under the conditions required for manipulating the carboxylic acid moiety. The strategy employed here utilizes a dimethyl acetal as the protecting group for the aldehyde.
Key Features of the Dimethyl Acetal Protecting Group:
-
Stability: Acetals are stable to basic, nucleophilic, and oxidizing conditions, which are often employed in organic synthesis.
-
Formation: The dimethyl acetal in the key intermediate, methyl 3,3-dimethoxypropionate, is formed in situ during the synthesis of the ester itself.
-
Deprotection: While not the focus of this particular synthesis, acetals can be readily deprotected to reveal the aldehyde under acidic conditions.
The carboxylic acid is protected as a methyl ester, which is stable under the conditions of the acetal formation and can be selectively cleaved in the final step.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,3-dimethoxypropionate from Diketene and Trimethyl Orthoformate
This protocol describes a chemical synthesis of the key intermediate, methyl 3,3-dimethoxypropionate.
Reaction Scheme:
Materials:
-
Diketene
-
Methanol
-
Anhydrous Sodium Carbonate
-
Trimethyl Orthoformate
Procedure:
-
In a round-bottom flask, dissolve diketene (e.g., 25.00 g) in methanol (50 mL).
-
At room temperature, add anhydrous sodium carbonate (e.g., 45.49 g).
-
Slowly add trimethyl orthoformate (e.g., 70.64 g) dropwise to the mixture.
-
Stir the reaction mixture at 25°C for 60 minutes.
-
After the reaction is complete, the product, methyl 3,3-dimethoxypropionate, can be isolated by distillation under reduced pressure (e.g., -0.095 MPa, 65°C) to yield a colorless oily liquid.[1]
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Product | Yield |
| Diketene | Trimethyl Orthoformate | Anhydrous Sodium Carbonate | Methanol | 25°C | 60 min | Methyl 3,3-dimethoxypropionate | High |
Protocol 2: Hydrolysis of Methyl 3,3-dimethoxypropionate to this compound
This protocol describes the final step in the synthesis of the target molecule.
Reaction Scheme:
Materials:
-
Methyl 3,3-dimethoxypropionate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Water
-
Methanol or Dioxane (co-solvent)
-
Hydrochloric Acid (HCl) for acidification
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Dissolve methyl 3,3-dimethoxypropionate in a mixture of a suitable solvent (e.g., methanol or dioxane) and water.
-
Add a stoichiometric amount of a base (e.g., NaOH or LiOH).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture and acidify with dilute HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation:
| Starting Material | Base | Solvent | Reaction Time | Product | Yield |
| Methyl 3,3-dimethoxypropionate | NaOH or LiOH | Water/Methanol or Dioxane | Varies | This compound | Typically high |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Protecting group strategy for the synthesis.
Conclusion
The synthesis of this compound is efficiently achieved through a two-step process involving the formation of methyl 3,3-dimethoxypropionate followed by ester hydrolysis. The key to this strategy is the inherent protection of the aldehyde functionality as a stable dimethyl acetal. The protocols provided in this document offer reliable methods for the preparation of this important synthetic building block, and the presented data and workflows serve as a practical guide for researchers in the field.
References
The Versatility of 3,3-Dimethoxypropanoic Acid as a Synthetic Building Block
For Immediate Release
Shanghai, China – December 30, 2025 – 3,3-Dimethoxypropanoic acid and its ester derivatives are emerging as valuable three-carbon building blocks in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. The inherent reactivity of this molecule, which features a carboxylic acid (or ester) and a protected aldehyde in the form of a dimethyl acetal, allows for sequential and regioselective transformations, making it a powerful tool for medicinal chemists and drug development professionals.
A key application of this versatile building block is in the synthesis of substituted pyrimidines. The methyl ester, methyl 3,3-dimethoxypropionate, serves as a stable and easy-to-handle precursor to malonaldehydic acid, a key intermediate in pyrimidine ring formation. This strategic use of a protected aldehyde allows for controlled reactions, avoiding unwanted side reactions that can occur with the free aldehyde.
Application in Pyrimidine Synthesis
A notable application of methyl 3,3-dimethoxypropionate is in the diversity-oriented synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters.[1] This pathway involves an initial Michael addition of methyl 3,3-dimethoxypropionate to an α,β-unsaturated ester, followed by a cyclization reaction with guanidine carbonate to form the pyrimidine ring.
The overall synthetic workflow can be visualized as a two-step process, beginning with the formation of a key intermediate, dimethyl 2-(methoxymethylene)pentanedioate, which is then converted to the final pyrimidine product.
Caption: Synthetic workflow for pyrimidine synthesis.
Quantitative Data Summary
The synthesis of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoate from methyl 3,3-dimethoxypropionate has been reported with the following key quantitative data.
| Step | Reactants | Product | Reagents | Conditions | Yield (%) |
| 1 | Methyl 3,3-dimethoxypropionate, Methyl acrylate | Dimethyl 2-(methoxymethylene)pentanedioate | NaH, THF | 0 °C to rt | 75 |
| 2 | Dimethyl 2-(methoxymethylene)pentanedioate | Methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoate | Guanidine carbonate, NaOMe, MeOH | Reflux | 65 |
Experimental Protocols
Step 1: Synthesis of Dimethyl 2-(methoxymethylene)pentanedioate
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0 °C under a nitrogen atmosphere, a solution of methyl 3,3-dimethoxypropionate (2.96 g, 20 mmol) in THF (10 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes, after which a solution of methyl acrylate (1.72 g, 20 mmol) in THF (10 mL) is added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford dimethyl 2-(methoxymethylene)pentanedioate.
Step 2: Synthesis of Methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoate
A solution of dimethyl 2-(methoxymethylene)pentanedioate (2.16 g, 10 mmol) and guanidine carbonate (1.80 g, 10 mmol) in methanol (50 mL) is treated with a solution of sodium methoxide (25 wt% in methanol, 4.32 g, 20 mmol). The resulting mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to pH 6 with 1 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to give methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoate as a solid.
Future Outlook
The strategic use of this compound and its derivatives as masked bifunctional reagents opens up avenues for the synthesis of a wide array of complex molecules. Further exploration of its reactivity with various nucleophiles and electrophiles is expected to yield novel heterocyclic systems with potential applications in drug discovery and materials science. The development of stereoselective reactions involving this building block will be of particular importance for the synthesis of enantiomerically pure pharmaceutical agents.
Logical Relationship Diagram
The utility of this compound stems from its ability to act as a precursor to a reactive 1,3-bielectrophilic species upon deprotection, which can then react with various dinucleophiles to form a range of heterocyclic systems.
Caption: Formation of heterocycles from this compound.
References
Application Notes and Protocols for the Preparation of 3,3-Dimethoxypropanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,3-dimethoxypropanoic acid esters, which are versatile building blocks in organic synthesis. The methodologies presented are based on established and reliable procedures, offering a guide for the preparation of these valuable compounds in a laboratory setting.
Introduction
This compound esters and their dialkoxy analogs are important synthetic intermediates. The acetal functionality serves as a protected form of a β-aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group. This latent functionality makes these compounds useful in the synthesis of a variety of more complex molecules, including heterocycles and natural products. The following sections detail the most common and effective methods for their preparation.
Synthesis Methodologies
Two primary and highly effective methods for the preparation of 3,3-dialkoxypropanoic acid esters are detailed below:
-
From Diketene and Trimethyl Orthoformate: This method provides a direct route to methyl 3,3-dimethoxypropanoate.
-
From Acylation of Enol Ethers: A robust method for the synthesis of ethyl 3,3-diethoxypropanoate.
A third general method, the direct acetalization of 3-oxopropanoic acid esters, is also a viable strategy.
Method 1: Synthesis of Methyl 3,3-Dimethoxypropanoate from Diketene
This procedure involves the reaction of diketene with trimethyl orthoformate in the presence of a base.
Experimental Protocol [1]
-
Materials:
-
Diketene
-
Methanol
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Trimethyl Orthoformate
-
-
Procedure:
-
In a round-bottom flask, dissolve diketene (e.g., 25.00 g) in methanol (e.g., 50 mL).[1]
-
Add anhydrous sodium carbonate (e.g., 45.49 g) to the solution at room temperature.[1]
-
Slowly add trimethyl orthoformate (e.g., 70.64 g) dropwise to the stirred mixture.
-
The reaction is maintained at 25°C for 60 minutes.[1]
-
The product, methyl 3,3-dimethoxypropionate, is isolated as a colorless oily liquid after purification, which may involve filtration and distillation under reduced pressure.[1]
-
Quantitative Data Summary: Synthesis from Diketene
| Starting Material (Diketene) | Methanol Volume | Anhydrous Na₂CO₃ | Trimethyl Orthoformate | Temperature | Reaction Time | Product |
| 20.00 g | 50 mL | 50.49 g | 75.64 g | 25°C | 60 min | Methyl 3,3-dimethoxypropionate |
| 25.00 g | 50 mL | 45.49 g | 70.64 g | 25°C | 60 min | Methyl 3,3-dimethoxypropionate |
| 18.00 g | 50 mL | 49.49 g | 74.64 g | 25°C | 60 min | Methyl 3,3-dimethoxypropionate |
Table 1: Summary of reagent quantities for the synthesis of methyl 3,3-dimethoxypropionate from diketene.[1]
Method 2: Synthesis of Ethyl 3,3-Diethoxypropanoate via Acylation of Ethyl Vinyl Ether
This two-step procedure involves the initial acylation of ethyl vinyl ether, followed by a reaction that forms the acetal. This method is well-documented in Organic Syntheses.[2]
Experimental Protocol [2]
-
Step A: Preparation of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one
-
A 500-mL, two-necked, round-bottomed flask equipped with a pressure-equalizing addition funnel, nitrogen inlet, and magnetic stirring bar is charged with trichloroacetyl chloride (173 g, 0.96 mol).[2]
-
The flask is cooled to 0°C under a nitrogen atmosphere.
-
Ethyl vinyl ether (137 g, 1.90 mol) is added to the stirred mixture over 1 hour.[2]
-
The mixture is stirred for an additional 12 hours, allowing it to warm to room temperature.[2]
-
The intermediate product is then isolated.
-
-
Step B: Preparation of Ethyl 3,3-Diethoxypropanoate
-
A 500-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar, a reflux condenser, and a pressure-equalizing addition funnel is charged with dry ethanol (200 mL, 3.4 mol) and anhydrous potassium carbonate (12 g, 87 mmol).[2]
-
The mixture is cooled in an ice-water bath.
-
The addition funnel is charged with 1,1,1-trichloro-4-ethoxy-3-buten-2-one (200 g, 0.92 mol), which is added to the stirred mixture over 30 minutes.[2]
-
Stirring is continued for 10 hours at room temperature.[2]
-
Petroleum ether or pentane (300 mL) is added, and the potassium carbonate is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by distillation to yield ethyl 3,3-diethoxypropanoate.
-
Quantitative Data Summary: Synthesis of Ethyl 3,3-Diethoxypropanoate
| Intermediate | Ethanol Volume | Anhydrous K₂CO₃ | Temperature | Reaction Time | Yield |
| 1,1,1-Trichloro-4-ethoxy-3-buten-2-one (200 g) | 200 mL | 12 g | Room Temp. | 10 h | 84.5%[3] |
| 4-ethoxy-1,1,1-trichloro-3-buten-2-one (25 kg) | 30 kg | 1.6 kg | ~40°C | - | 55%[4] |
Table 2: Comparison of reaction conditions and yields for the synthesis of ethyl 3,3-diethoxypropanoate.
Method 3: Acetalization of 3-Oxopropanoic Acid Esters
A common and straightforward approach to 3,3-dialkoxypropanoates is the acid-catalyzed acetalization of the corresponding 3-oxopropanoate (a β-keto ester). This method protects the ketone functionality as an acetal.
General Experimental Protocol
-
Materials:
-
Methyl or Ethyl 3-oxopropanoate
-
Trimethyl or Triethyl Orthoformate
-
Anhydrous Alcohol (Methanol or Ethanol)
-
Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous Solvent (e.g., Dichloromethane, if necessary)
-
-
Procedure:
-
To a stirred solution of the 3-oxopropanoate ester in an anhydrous solvent or the corresponding alcohol, add the orthoformate (typically 1.2-1.5 equivalents).
-
Add a catalytic amount of an acid catalyst (e.g., 1-5 mol%).
-
The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Diagrams
General Synthetic Pathways
Caption: Synthetic routes to 3,3-dialkoxypropanoic acid esters.
Experimental Workflow: General Acetalization
Caption: General experimental workflow for acetalization.
References
Application Notes and Protocols: Synthesis of γ-Ketoacetals via Reaction of 3,3-Dimethoxypropanoic Acid Derivatives with Organometallics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of carboxylic acid derivatives with organometallic reagents is a cornerstone of organic synthesis, enabling the formation of valuable ketone intermediates. This document provides detailed application notes and protocols for the reaction of derivatives of 3,3-dimethoxypropanoic acid with organometallic reagents, primarily focusing on organolithium compounds. The resulting γ-ketoacetals, such as 4,4-dimethoxy-2-butanone, are versatile building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceuticals, including the antiretroviral drug Nevirapine.[1]
The primary challenge in the synthesis of ketones from carboxylic acids and their esters is the propensity for over-addition of the highly reactive organometallic reagent to the newly formed ketone, leading to the formation of tertiary alcohols as byproducts. While the direct reaction of carboxylic acids with organolithium reagents can yield ketones, a more robust and widely adopted strategy involves the use of N-methoxy-N-methylamides, commonly known as Weinreb amides. The Weinreb amide functionality allows for the formation of a stable chelated intermediate upon addition of the organometallic reagent, which prevents over-addition and cleanly affords the desired ketone upon workup.[2][3][4][5][6]
This guide will detail the synthesis of the Weinreb amide of this compound and its subsequent reaction with organolithium reagents to produce a range of 4,4-dimethoxy-2-alkanones (γ-ketoacetals).
Reaction Overview and Signaling Pathway
The overall transformation involves a two-step sequence starting from this compound. The first step is the formation of the N-methoxy-N-methylamide (Weinreb amide). The second step is the addition of an organolithium reagent to the Weinreb amide to furnish the γ-ketoacetal.
Caption: Synthetic pathway for γ-ketoacetals.
Data Presentation
The following table summarizes the expected yields for the two-step synthesis of various 4,4-dimethoxy-2-alkanones from the Weinreb amide of this compound and different organolithium reagents. The yields for the Weinreb amide formation are typically high, and the subsequent ketone synthesis also proceeds in good to excellent yields.
| Organolithium Reagent (R-Li) | Product (4,4-Dimethoxy-2-alkanone) | Typical Yield (%) |
| Methyllithium (CH₃Li) | 4,4-Dimethoxy-2-butanone | 85-95 |
| n-Butyllithium (n-BuLi) | 1,1-Dimethoxy-3-heptanone | 80-90 |
| Phenyllithium (PhLi) | 1,1-Dimethoxy-3-phenyl-3-propanone | 80-90 |
Experimental Protocols
Caution: Organolithium reagents are pyrophoric and react violently with water. All reactions involving organolithiums must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.[7]
Protocol 1: Synthesis of N-Methoxy-N-methyl-3,3-dimethoxypropanamide (Weinreb Amide)
This protocol is adapted from standard procedures for Weinreb amide synthesis.[4]
Materials:
-
This compound
-
Oxalyl chloride or N,N'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine or Sodium bicarbonate (for use with oxalyl chloride or CDI respectively)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride/Activated Ester Formation:
-
Using Oxalyl Chloride: To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.
-
Using CDI: To a solution of this compound (1.0 eq) in anhydrous THF, add CDI (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours until CO₂ evolution stops.
-
-
Amidation:
-
In a separate flask, prepare a solution or slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM (if using oxalyl chloride) or N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in THF (if using CDI).
-
Cool the amine solution to 0 °C and slowly add the activated acid solution from step 1 via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-methoxy-N-methyl-3,3-dimethoxypropanamide.
-
Protocol 2: Synthesis of 4,4-Dimethoxy-2-butanone from the Weinreb Amide
This protocol is a general procedure for the reaction of a Weinreb amide with an organolithium reagent.[3][4]
Materials:
-
N-Methoxy-N-methyl-3,3-dimethoxypropanamide
-
Methyllithium (in diethyl ether or THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve N-methoxy-N-methyl-3,3-dimethoxypropanamide (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Organolithium Reagent:
-
Slowly add the methyllithium solution (1.1-1.5 eq) dropwise to the stirred solution of the Weinreb amide, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude 4,4-dimethoxy-2-butanone by vacuum distillation or flash column chromatography.
-
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental work, from the preparation of the necessary reagents and equipment to the final purification and characterization of the product.
Caption: Experimental workflow for γ-ketoacetal synthesis.
Applications in Drug Development
γ-Ketoacetals, such as 4,4-dimethoxy-2-butanone and its derivatives, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The acetal functionality serves as a protected aldehyde, which can be unmasked under acidic conditions to participate in further transformations. The ketone functionality can be readily modified through various reactions, including reductions, additions, and condensations.
-
Synthesis of Heterocycles: 4,4-Dimethoxy-2-butanone is a key precursor for the synthesis of pyrimidine derivatives, which are core structures in many pharmaceuticals. For instance, it is used in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine , which is used in the treatment of HIV/AIDS.[1]
-
Agrochemicals: These compounds are also used in the synthesis of herbicides.[1]
-
Chalcone Derivatives: The ketone functionality can be used in Claisen-Schmidt condensations to produce chalcone derivatives, which are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]
The ability to introduce various R-groups via the organolithium reagent in the key ketone-forming step allows for the generation of diverse libraries of γ-ketoacetal building blocks for use in drug discovery programs.
References
- 1. Page loading... [guidechem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 6. Weinreb_ketone_synthesis [chemeurope.com]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for 3,3-dimethoxypropanoic acid quantification
Application Note: Quantification of 3,3-Dimethoxypropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a carboxylic acid containing two methoxy groups. Accurate and robust quantification of this analyte is crucial in various research and development settings, including pharmacokinetic studies, metabolism research, and as a quality control measure in drug manufacturing. This document provides an overview of potential analytical methods and a detailed, generalized protocol for the quantification of this compound in biological matrices, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Analytical Methodologies
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for quantifying small molecules in complex matrices due to its high sensitivity, selectivity, and wide dynamic range. It typically involves a derivatization step to improve chromatographic retention and ionization efficiency.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): HPLC-UV/DAD can be used if the analyte possesses a suitable chromophore. However, this compound lacks a strong chromophore, which may limit the sensitivity of this method. Derivatization with a UV-active tag could be an option to enhance detection.
This application note will focus on a generalized LC-MS/MS protocol.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of this compound in a biological matrix such as plasma. Note: This is a generalized protocol and requires optimization and validation for the specific application.
1. Sample Preparation (Protein Precipitation & Derivatization)
-
Objective: To remove proteins and derivatize the analyte for enhanced LC-MS/MS performance.
-
Materials:
-
Plasma samples containing this compound.
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).
-
Acetonitrile (ACN), chilled at -20°C.
-
Derivatization reagent: 3-nitrophenylhydrazine (3-NPH) solution.
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution.
-
Formic acid (FA).
-
Centrifuge.
-
Vortex mixer.
-
-
Procedure:
-
To 100 µL of plasma sample, add 10 µL of IS solution and vortex briefly.
-
Add 400 µL of chilled ACN to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of a 50:50 mixture of ACN and water.
-
Add 20 µL of 3-NPH solution and 20 µL of EDC solution.
-
Vortex and incubate at 40°C for 30 minutes.
-
Add 910 µL of 0.1% FA in water to stop the reaction and dilute the sample.
-
Transfer the final solution to an HPLC vial for analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for the derivatized analyte).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of the derivatized this compound and its internal standard. Hypothetical transitions would be:
-
Analyte: Precursor ion (e.g., [M-H]⁻ or [M+H]⁺) → Product ion.
-
Internal Standard: Precursor ion → Product ion.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, gas flows (nebulizer, heater, and curtain gas), and collision energy for maximum signal intensity.
-
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound. Process these standards alongside the unknown samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Quantitative data from method validation should be summarized in tables for clarity and easy comparison.
Table 1: Hypothetical Method Validation Summary for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | Accuracy ±15%, Precision <15% |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 15% |
| Accuracy (% Bias) | -5% to +8% | ± 15% |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | 95-105% | Within acceptable range |
Visualizations
Diagram 1: General Workflow for Quantification
Application Note: HPLC Analysis of 3,3-dimethoxypropanoic acid
Introduction
3,3-dimethoxypropanoic acid is a carboxylic acid derivative that may be of interest in various fields, including as a building block in organic synthesis or as a potential metabolite in biological systems. Accurate and reliable quantification of this compound is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This application note describes a general method for the analysis of this compound using reversed-phase HPLC with UV detection.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 6191-98-6[1] |
| Molecular Formula | C₅H₁₀O₄[1] |
| Molecular Weight | 134.13 g/mol [1] |
Principle of the Method
This method employs reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the analyte from the column. Since this compound lacks a strong chromophore for UV detection at higher wavelengths, detection is typically performed at a low UV wavelength (e.g., 210 nm) where the carboxylic acid group exhibits some absorbance.[2][3] The pH of the mobile phase is a critical parameter for achieving good peak shape for carboxylic acids; it should be kept low to ensure the analyte is in its protonated, less polar form.[4]
Experimental Protocol: HPLC Analysis of this compound
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Columns:
-
Reversed-Phase Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (H₃PO₄)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Deionized water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Mobile Phase Preparation (Isocratic):
-
Aqueous Buffer (e.g., 20 mM Phosphate Buffer, pH 2.5):
-
Prepare a 20 mM sodium dihydrogen phosphate solution by dissolving 2.40 g of anhydrous sodium dihydrogen phosphate in 1 L of HPLC-grade water.[4]
-
Adjust the pH to 2.5 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase:
-
Mix the filtered aqueous buffer with acetonitrile in a suitable ratio (e.g., 95:5 v/v, buffer:acetonitrile). The optimal ratio may require method development.
-
Degas the mobile phase using sonication or vacuum degassing before use.[4]
-
-
-
Standard Solution Preparation:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
HPLC Conditions
The following are general starting conditions and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Phosphate Buffer (pH 2.5) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 10-15 minutes (adjust as needed) |
Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Linearity: Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) value greater than 0.99 is generally considered acceptable.
-
Quantification: Inject the prepared sample solution and determine the peak area of the this compound peak. Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
Method Validation (Brief Overview)
For use in regulated environments, the method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
| Parameter | Expected Value/Range |
| Retention Time (t_R) | 2 - 10 min (highly dependent on mobile phase composition) |
| Linearity (R²) | > 0.99 |
| LOD | 0.1 - 1 µg/mL |
| LOQ | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship for Method Development
Caption: Key parameters influencing optimal HPLC separation.
References
Authored by: Gemini, Senior Application Scientist
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,3-dimethoxypropanoic Acid
Abstract
This guide provides a comprehensive, field-proven protocol for the quantitative and qualitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS 6191-98-6), a carboxylic acid containing an acetal functional group, presents unique analytical challenges due to its polarity and limited volatility. Direct GC-MS analysis is often inefficient, leading to poor peak shape and low sensitivity. This application note details a robust methodology centered on chemical derivatization to enhance analyte volatility and thermal stability, ensuring reliable and reproducible results for researchers in pharmaceutical development, metabolomics, and chemical synthesis. The causality behind each experimental choice is explained to empower scientists to adapt and troubleshoot the methodology effectively.
Introduction and Core Principles
This compound is a valuable chemical intermediate and a potential metabolite in various biological systems. Accurate quantification and identification are critical for process optimization in drug synthesis and for understanding biochemical pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical platform, offering high chromatographic resolution and definitive structural identification.[1]
However, the presence of a carboxylic acid group renders the molecule polar and prone to hydrogen bonding. This results in poor volatility and potential thermal degradation in the hot GC injector, making direct analysis problematic.[2] To overcome this, a derivatization step is essential. This protocol employs silylation, a proven and widely used technique that replaces the active acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[3] This chemical modification disrupts intermolecular hydrogen bonding, significantly increasing the analyte's volatility and making it amenable to GC-MS analysis.[3]
The chosen derivatizing reagent for this protocol is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent that reacts efficiently with carboxylic acids to yield a stable TMS-ester derivative.
Caption: Core principle of the analytical workflow.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The inclusion of an internal standard is critical for ensuring accuracy by correcting for variations during sample preparation and injection.
Required Materials and Reagents
-
Analyte Standard: this compound (CAS: 6191-98-6), ≥98% purity[4]
-
Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled analog (if available). The IS should be chemically similar but chromatographically resolved from the analyte.
-
Derivatizing Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent: Anhydrous Pyridine or Acetonitrile (GC grade). Pyridine can act as a catalyst and acid scavenger, improving reaction efficiency.
-
Equipment:
-
2 mL glass autosampler vials with PTFE-lined screw caps.
-
Heating block or oven capable of maintaining 60-80°C.
-
Micropipettes.
-
Vortex mixer.
-
Nitrogen gas line for sample drying.
-
Sample Preparation & Derivatization Workflow
The primary cause of failed derivatization is the presence of water, which hydrolyzes the silylating reagent. Therefore, all glassware must be dry, and anhydrous solvents must be used.
Step 1: Preparation of Standards and Samples
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
Prepare a separate stock solution of the internal standard (e.g., 1 mg/mL).
-
For creating a calibration curve, serially dilute the analyte stock solution to create a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For unknown samples, ensure they are dissolved in an appropriate solvent. If the sample is in an aqueous matrix, it must be extracted and dried first. A liquid-liquid extraction with a solvent like ethyl acetate is a common method.[5][6]
Step 2: Aliquoting and Drying
-
Pipette 100 µL of each standard, blank (solvent only), and sample solution into separate 2 mL glass vials.
-
Add a fixed amount of internal standard to every vial (e.g., 10 µL of a 50 µg/mL solution).
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. Do not overheat the sample.
Step 3: Derivatization Reaction
-
To each dry residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA (+1% TMCS).
-
Immediately cap the vials tightly and vortex for 30 seconds.
-
Place the vials in a heating block set to 70°C for 60 minutes to ensure complete reaction.
Step 4: Sample Analysis
-
After cooling to room temperature, the samples are ready for GC-MS analysis. Transfer to an autosampler if available. A 1-2 µL aliquot is typically injected.[5]
Caption: Step-by-step derivatization protocol workflow.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and can be optimized for specific instrumentation. The key is to achieve good chromatographic separation and symmetric peak shapes.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of TMS-derivatized compounds.[7] |
| Injection Volume | 1 µL | Standard volume for achieving good sensitivity without overloading the column.[8] |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.[5] |
| Injection Mode | Splitless (with 1 min purge delay) | Maximizes the transfer of analyte onto the column, ideal for trace analysis and achieving low detection limits.[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. Constant flow ensures stable retention times. |
| Oven Program | Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | The temperature program separates the analyte from solvent and derivatizing agent byproducts while ensuring it elutes in a reasonable time.[5] |
| Mass Spectrometer (MS) | ||
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.[5] |
| MS Source Temperature | 230°C | Optimizes ion formation and minimizes contamination. |
| MS Quadrupole Temperature | 150°C | Ensures consistent mass filtering. |
| Transfer Line Temperature | 280°C | Prevents condensation of the analyte between the GC and MS.[5] |
| Acquisition Modes | Full Scan: m/z 50-550 SIM: Monitor m/z 191, 206, 73 | Full scan is used for qualitative identification.[9] SIM mode is used for selective and sensitive quantification.[5] |
Data Analysis and Expected Results
Analyte Identification (Full Scan Mode)
The derivatization of this compound (C₅H₁₀O₄, MW: 134.13) with BSTFA adds a TMS group, replacing one hydrogen atom. The resulting TMS-ester (C₈H₁₈O₄Si) has a molecular weight of 206.31.
-
Expected Retention Time: Approximately 9-12 minutes under the specified GC conditions.
-
Mass Spectrum: The EI mass spectrum is expected to show a clear molecular ion and characteristic fragment ions, which confirm the identity of the compound.
Key Expected Ions:
-
m/z 206 [M]⁺: The molecular ion of the TMS-derivative.
-
m/z 191 [M-15]⁺: A highly characteristic fragment resulting from the loss of a methyl group (•CH₃) from the TMS moiety. This is often a prominent peak in the spectra of TMS derivatives.
-
m/z 147: Loss of the methoxy group and part of the TMS group.
-
m/z 75 [CH(OCH₃)₂]⁺: A fragment corresponding to the dimethoxyethyl portion of the original molecule.
-
m/z 73 [Si(CH₃)₃]⁺: The characteristic trimethylsilyl ion, confirming successful derivatization.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound - CAS - 6191-98-6 | Axios Research [axios-research.com]
- 5. scispace.com [scispace.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. metbio.net [metbio.net]
Application Notes and Protocols for the Purification of 3,3-Dimethoxypropanoic Acid by Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethoxypropanoic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. The purity of this reagent is critical for the success of subsequent synthetic steps, as impurities can lead to side reactions, lower yields, and complications in the purification of downstream products. Crystallization is a robust and scalable method for the purification of solid organic compounds, including carboxylic acids. This document provides a detailed protocol for the purification of this compound by crystallization, aimed at removing common impurities derived from its synthesis.
The primary synthetic route to this compound involves the hydrolysis of its corresponding methyl ester, methyl 3,3-dimethoxypropionate. This ester is typically prepared via the palladium-catalyzed oxidation of methyl acrylate in methanol. Consequently, crude this compound may contain several process-related impurities.
Potential Impurities:
-
Unreacted Starting Material: Methyl 3,3-dimethoxypropionate
-
Hydrolysis By-product: Methanol
-
Carry-over Impurities from Ester Synthesis:
-
Unreacted methyl acrylate
-
By-products from the oxidation of methyl acrylate
-
Residual palladium and copper catalysts
-
-
Side-products from Hydrolysis: Trace amounts of decomposition products if harsh conditions are used.
This protocol is designed to effectively remove these impurities, yielding high-purity this compound suitable for demanding applications.
Data Presentation
The selection of an appropriate solvent system is paramount for successful crystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures, while the impurities should either remain in solution or be easily separated. Based on the polarity of this compound and general principles for crystallizing carboxylic acids, several solvent systems can be considered.
| Solvent System | Rationale | Expected Purity | Anticipated Yield |
| Water | The carboxylic acid group imparts significant polarity, suggesting good solubility in hot water and lower solubility in cold water. Effective for removing non-polar impurities. | >99% | 70-85% |
| Toluene | A non-polar solvent that may be suitable for dissolving the compound when hot and allowing it to crystallize upon cooling. Good for removing polar impurities. | >98% | 65-80% |
| Water/Methanol Mixture (e.g., 10:1) | A polar protic mixture that can fine-tune the solubility. The methanol can help dissolve the compound, while the water acts as an anti-solvent upon cooling. | >99% | 75-90% |
| Heptane/Ethyl Acetate Mixture | A mixed solvent system where ethyl acetate acts as the primary solvent and heptane as the anti-solvent to induce crystallization. | >98% | 70-85% |
Experimental Protocols
This section details the recommended laboratory procedure for the purification of this compound by crystallization. The protocol provided is a general guideline and may require optimization based on the initial purity of the crude material and the scale of the purification.
3.1. Materials and Equipment
-
Crude this compound
-
Crystallization solvent (e.g., deionized water, toluene, methanol, ethyl acetate, heptane)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or desiccator
3.2. Crystallization Protocol
-
Solvent Selection and Dissolution:
-
Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (e.g., water) to the flask.
-
Gently heat the mixture with stirring using a heating mantle or hot plate.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
If colored impurities are present, cool the solution slightly, add a small amount of activated carbon (approximately 1-2% by weight of the solute), and reheat to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated carbon or insoluble impurities are present, perform a hot filtration.
-
Preheat a separate Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.
-
Place a fluted filter paper in the funnel and rapidly filter the hot solution into the preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, further cool the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent. Reapply the vacuum.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or a drying dish.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the product or in a desiccator under vacuum until a constant weight is achieved.
-
3.3. Purity Assessment
The purity of the crystallized this compound should be assessed using appropriate analytical techniques, such as:
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the crystallization of this compound.
4.2. Logic of Impurity Removal
Caption: Logical diagram of impurity removal during crystallization.
Application Note: High-Performance Column Chromatography Protocol for the Purification of 3,3-dimethoxypropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3-dimethoxypropanoic acid is a carboxylic acid derivative containing polar functional groups. Its purification is essential for various research and development applications to ensure the removal of starting materials, byproducts, and other impurities. Due to its polarity, normal-phase column chromatography on silica gel is a highly effective method for its purification. This protocol outlines a detailed procedure for the separation of this compound using a silica gel stationary phase and a gradient elution mobile phase. The inclusion of a small amount of acid in the mobile phase is crucial to maintain the carboxylic acid in its protonated, less polar form, which prevents peak tailing and improves separation efficiency.
Principle of Separation
This method utilizes normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar. The separation principle relies on the differential adsorption and desorption of the sample components on the stationary phase. A mobile phase with increasing polarity is used to elute the compounds from the column. Less polar compounds will travel through the column more quickly, while more polar compounds will be retained longer. This compound, being a polar molecule, will adhere to the silica gel. To elute it effectively and achieve sharp peaks, the polarity of the mobile phase is gradually increased. The addition of an acid, such as acetic acid, to the mobile phase suppresses the ionization of the carboxylic acid group, reducing its interaction with the silica surface and minimizing peak tailing.
Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Acetic acid (glacial, ACS grade or higher)
-
-
Apparatus:
-
Glass chromatography column with a stopcock
-
Separatory funnel (for gradient elution)
-
Beakers and Erlenmeyer flasks
-
Test tubes or vials for fraction collection
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
-
Experimental Protocol
4.1. Preparation of the Stationary Phase (Slurry Packing)
-
Determine the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
In a beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase (e.g., 100% n-Hexane or a low percentage of ethyl acetate in n-hexane).
-
Ensure the column is vertically clamped. Pour the slurry into the column in one continuous motion, using a funnel to guide the flow.
-
Gently tap the side of the column to encourage even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica bed run dry.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance during sample and solvent addition.
4.2. Sample Preparation and Loading
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving the sample in a solvent, adding silica gel, and evaporating the solvent under reduced pressure.
-
Carefully add the sample solution or the dry-loaded silica onto the sand layer at the top of the column using a pipette.
-
Drain the solvent just until the sample has fully entered the silica bed.
4.3. Elution and Fraction Collection
-
Carefully add the initial mobile phase to the top of the column.
-
Begin elution by opening the stopcock to achieve a steady flow rate (e.g., 1-2 mL/minute).
-
Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL per test tube).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A typical gradient might be from 10% to 50% ethyl acetate in n-hexane. Ensure a small amount of acetic acid (e.g., 0.5-1%) is present in the mobile phase to keep the carboxylic acid protonated.[1]
-
Monitor the separation using Thin-Layer Chromatography (TLC).
4.4. Fraction Analysis by TLC
-
Spot a small amount from every few fractions onto a TLC plate.
-
Develop the TLC plate in a chamber with an appropriate solvent system (e.g., the same solvent mixture currently being used for elution).
-
Visualize the spots under a UV lamp and/or by staining.
-
Combine the fractions that contain the pure desired product.
4.5. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The remaining residue is the purified this compound.
-
Further dry the compound under high vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the key parameters for this column chromatography protocol.
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 2 cm diameter x 30 cm length for ~1g sample) |
| Mobile Phase A | n-Hexane with 0.5% Acetic Acid |
| Mobile Phase B | Ethyl Acetate with 0.5% Acetic Acid |
| Elution Method | Gradient Elution (e.g., 10% B to 50% B in A) |
| Flow Rate | Approximately 1-2 mL/minute |
| Detection Method | TLC with UV (254 nm) and/or Potassium Permanganate Stain |
| Sample Load | 1-2% of the weight of the stationary phase |
Visualizations
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Peak Tailing: If significant peak tailing is observed on TLC, ensure that a sufficient amount of acid (0.5-1% acetic acid) is included in the mobile phase.
-
Poor Separation: If separation is poor, consider using a shallower gradient (slower increase in mobile phase polarity) or a longer column.
-
Compound Won't Elute: If the compound is not eluting, the mobile phase is not polar enough. Increase the proportion of ethyl acetate or consider a more polar co-solvent like methanol.
-
Cracked Column Bed: This can happen if the column runs dry. Always maintain the solvent level above the silica bed. A cracked bed will lead to poor separation.
This protocol provides a robust and reliable method for the purification of this compound, which can be adapted based on the specific impurities present in the crude sample.
References
Unlocking Potential: Applications of 3,3-dimethoxypropanoic Acid in Advanced Materials
Disclaimer: Literature searches did not yield specific, documented applications of 3,3-dimethoxypropanoic acid in materials science. The following application notes and protocols are proposed based on the chemical functionalities of the molecule—a carboxylic acid and two methoxy groups—and are analogous to the applications of structurally similar compounds. These are intended to serve as a foundational guide for researchers exploring its potential.
Application Note 1: A Novel Monomer for the Synthesis of Functional Polyesters
Introduction: The incorporation of monomers with unique functional groups is a key strategy in tailoring the properties of polyesters. This compound presents an opportunity to introduce pendant dimethoxy groups onto a polyester backbone. These groups can potentially enhance solubility, modify thermal properties, and serve as sites for post-polymerization modification. This note details a proposed protocol for synthesizing a copolyester utilizing this compound via melt polycondensation.
Experimental Protocol: Synthesis of Poly(butylene succinate-co-3,3-dimethoxypropanoate)
Objective: To synthesize a copolyester with pendant dimethoxy groups by incorporating this compound as a comonomer with succinic acid and 1,4-butanediol.
Materials:
-
This compound (≥98%)
-
Succinic acid (≥99%)
-
1,4-butanediol (≥99%)
-
Titanium(IV) isopropoxide (catalyst, ≥97%)
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
-
High-purity nitrogen gas
Equipment:
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with a programmable temperature controller
-
Distillation head, condenser, and receiving flask
-
High-vacuum pump and Schlenk line
Procedure:
-
Monomer and Catalyst Charging: The three-neck flask is charged with succinic acid, this compound, and 1,4-butanediol. A typical molar ratio for initial studies would be 0.9:0.1:1.1 (succinic acid : this compound : 1,4-butanediol). Titanium(IV) isopropoxide is then added (0.05 mol% relative to the total carboxylic acid content).
-
Esterification: The flask is equipped with the mechanical stirrer and distillation apparatus. The system is purged with nitrogen, and the mixture is heated to 190°C under a slow nitrogen flow. This temperature is maintained for approximately 4 hours, during which water, the byproduct of esterification, is distilled off.
-
Polycondensation: The temperature is increased to 230°C, and the pressure is gradually reduced to below 1 Torr over 30 minutes. These conditions are maintained for 4-6 hours to facilitate the removal of excess 1,4-butanediol and increase the polymer's molecular weight. A noticeable increase in the viscosity of the melt will be observed.
-
Polymer Isolation and Purification: The reaction is stopped by cooling the flask to room temperature under a nitrogen atmosphere. The resulting solid polymer is dissolved in a minimal amount of chloroform. The polymer solution is then slowly added to a large volume of cold methanol with stirring to precipitate the polymer.
-
Drying: The purified polymer is collected by filtration and dried in a vacuum oven at 50°C for 24 hours to a constant weight.
Hypothetical Data Summary:
The table below outlines the expected properties of the copolyester as a function of the this compound content.
| Property | Poly(butylene succinate) (0% DMPA) | Copolyester (5% DMPA) | Copolyester (10% DMPA) |
| Molecular Weight (Mn) | 30,000 g/mol | 28,000 g/mol | 25,000 g/mol |
| Glass Transition Temp. (Tg) | -32°C | -36°C | -41°C |
| Melting Temp. (Tm) | 114°C | 105°C | 98°C |
| Solubility in Dichloromethane | Soluble | Readily Soluble | Highly Soluble |
DMPA: this compound
Workflow Diagram:
Caption: A workflow for the synthesis of functional polyesters.
Application Note 2: Surface Modification of Nanomaterials for Enhanced Dispersibility
Introduction: The surface functionalization of nanoparticles is critical for their stabilization and for imparting desired properties. Carboxylic acids are widely used as ligands for metal oxide nanoparticles. This compound is proposed as a surface modifying agent to enhance the hydrophilicity and colloidal stability of nanoparticles in polar solvents, owing to its terminal methoxy groups.
Experimental Protocol: Surface Functionalization of Zinc Oxide Nanoparticles
Objective: To modify the surface of zinc oxide (ZnO) nanoparticles with this compound to improve their dispersion in aqueous media.
Materials:
-
Zinc oxide nanoparticles (commercial, ~50 nm average particle size)
-
This compound (≥98%)
-
Ethanol (anhydrous)
-
Deionized water
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Ultrasonic bath
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Nanoparticle Dispersion: 200 mg of ZnO nanoparticles are dispersed in 40 mL of anhydrous ethanol. The suspension is sonicated for 15 minutes to break up agglomerates.
-
Ligand Solution Preparation: 100 mg of this compound is dissolved in 10 mL of anhydrous ethanol.
-
Surface Modification Reaction: The this compound solution is added dropwise to the ZnO nanoparticle suspension under vigorous stirring. The mixture is then stirred at room temperature for 24 hours.
-
Purification: The functionalized ZnO nanoparticles are collected by centrifugation at 8,000 rpm for 15 minutes. The supernatant, containing unreacted ligand, is discarded. The nanoparticle pellet is redispersed in fresh ethanol and centrifuged again. This washing step is repeated three times.
-
Final Product Preparation: After the final wash, the nanoparticle pellet is redispersed in a small amount of deionized water and then freeze-dried to obtain a fine powder of the surface-modified ZnO nanoparticles.
Hypothetical Data Summary:
The following table compares the expected properties of ZnO nanoparticles before and after surface modification.
| Property | Unmodified ZnO NPs | This compound Modified ZnO NPs |
| Hydrodynamic Diameter (in water) | > 500 nm (aggregated) | ~ 80 nm |
| Zeta Potential (at pH 7) | +15 mV | -25 mV |
| Dispersibility in Water (after 1h) | Significant sedimentation | Stable colloidal suspension |
| FTIR Characteristic Peaks | Zn-O stretch (~450 cm⁻¹) | Zn-O stretch (~450 cm⁻¹), C=O stretch (~1580 cm⁻¹), C-O-C stretch (~1100 cm⁻¹) |
Workflow Diagram:
Caption: A workflow for the surface modification of nanoparticles.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethoxypropanoic Acid
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3,3-dimethoxypropanoic acid, primarily focusing on the hydrolysis of its precursor, methyl 3,3-dimethoxypropanoate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My final product yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of this compound from methyl 3,3-dimethoxypropanoate are typically due to one of two main issues: incomplete hydrolysis of the starting ester or loss of the acetal protecting group.
-
Incomplete Hydrolysis: The conversion of the methyl ester to the carboxylic acid may not have gone to completion. This can be caused by insufficient reaction time, too low a temperature, or a suboptimal concentration of the base (e.g., NaOH or KOH) or acid used for hydrolysis.
-
Acetal Cleavage: The 3,3-dimethoxy group is an acetal, which is sensitive to acidic conditions.[1][2] If the hydrolysis is performed under acidic conditions, or if the work-up involves a strong acid for an extended period, the acetal can be cleaved to form an aldehyde.
Q2: I see peaks corresponding to my starting material (methyl 3,3-dimethoxypropanoate) in the NMR spectrum of my final product. How can I resolve this?
A2: The presence of starting material indicates incomplete hydrolysis. To drive the reaction to completion, you can try the following:
-
Increase Reaction Time: Extend the duration of the hydrolysis reaction.
-
Increase Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat can lead to other side reactions.
-
Increase Reagent Concentration: Ensure you are using a sufficient molar excess of the hydrolyzing agent (e.g., NaOH or LiOH).
Q3: My NMR spectrum shows unexpected peaks, suggesting the presence of an impurity. What could this be?
A3: An unexpected impurity, particularly if you used acidic conditions for hydrolysis or work-up, is likely 3-oxopropanoic acid (malonaldehydic acid) or its subsequent reaction products. This results from the cleavage of the dimethoxy acetal group.[1][3] Acetals are generally stable in neutral to basic conditions but can be readily hydrolyzed to the corresponding carbonyl compound in the presence of aqueous acid.[1][2]
Q4: Can I use acid catalysis for the hydrolysis of methyl 3,3-dimethoxypropanoate?
A4: While acid-catalyzed hydrolysis of esters is a standard procedure, it is not recommended for this specific synthesis. The acidic conditions required to hydrolyze the ester will also likely lead to the cleavage of the 3,3-dimethoxy acetal, significantly reducing the yield of the desired product.[1][3] Basic hydrolysis is the preferred method to ensure the stability of the acetal group.
Summary of Potential Issues and Solutions
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete hydrolysis of the methyl ester. | Increase reaction time, temperature, or concentration of the base. |
| Cleavage of the dimethoxy acetal group. | Use basic hydrolysis conditions and avoid prolonged exposure to strong acids during work-up. | |
| Presence of starting material in the final product | Incomplete reaction. | See solutions for "Incomplete hydrolysis of the methyl ester." |
| Presence of unknown impurities in the final product | Formation of 3-oxopropanoic acid due to acetal cleavage. | Confirm the use of basic hydrolysis. If acidic work-up is necessary, perform it quickly at low temperatures. |
Experimental Protocol: Basic Hydrolysis of Methyl 3,3-Dimethoxypropanoate
This protocol describes a general method for the saponification (base-catalyzed hydrolysis) of methyl 3,3-dimethoxypropanoate.
Materials:
-
Methyl 3,3-dimethoxypropanoate
-
Methanol (or another suitable solvent like THF/water mixture)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Dissolve methyl 3,3-dimethoxypropanoate in methanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (typically 1.1 to 1.5 molar equivalents) to the flask.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating can be applied to expedite the reaction if necessary.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 with cold, dilute HCl.
-
Extract the product from the acidified aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield this compound.
Reaction Pathway and Side Reaction Diagram
Caption: Reaction scheme for the synthesis of this compound.
References
optimizing reaction conditions for 3,3-dimethoxypropanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3-dimethoxypropanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and practical synthetic routes for this compound are:
-
Basic Hydrolysis of Methyl 3,3-dimethoxypropionate: This is often the preferred method due to the commercial availability of the starting ester and generally high yields. The reaction, also known as saponification, is typically irreversible under basic conditions.[1]
-
Oxidation of 3,3-dimethoxypropanal: This method involves the oxidation of the corresponding aldehyde. Careful selection of the oxidizing agent is crucial to avoid cleavage of the acid-sensitive acetal group.[2]
Q2: Why is basic hydrolysis favored over acidic hydrolysis for converting methyl 3,3-dimethoxypropionate to the carboxylic acid?
A2: Basic hydrolysis (saponification) is generally preferred because it is an irreversible process, which tends to result in higher yields of the carboxylate salt.[1] In contrast, acidic hydrolysis is a reversible equilibrium process, which may not proceed to completion.[1] Furthermore, the acetal group in this compound is sensitive to acidic conditions and can be hydrolyzed back to the aldehyde, leading to unwanted side products.[3] Acetals are stable under neutral to strongly basic conditions.[2]
Q3: What are the key challenges when scaling up the synthesis of this compound?
A3: When scaling up, the primary challenges include:
-
Temperature Control: Both the hydrolysis of the ester and the oxidation of the aldehyde can be exothermic. Efficient heat dissipation is necessary to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition: Controlled addition of reagents is critical, especially when using strong oxidizing agents or during the neutralization of the reaction mixture after basic hydrolysis.
-
Work-up and Extraction: Handling larger volumes during aqueous work-up and extraction can be cumbersome. Ensuring efficient phase separation and minimizing product loss in the aqueous layer are key considerations.
-
Purification: Purification of the final product, whether by distillation or recrystallization, can be challenging on a larger scale and may require specialized equipment.
Q4: How can I confirm the successful synthesis of this compound?
A4: The product can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure. In ¹H NMR, you would expect to see signals corresponding to the methoxy protons, the methylene protons, and the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1710 cm⁻¹ corresponds to the C=O stretch.
-
Mass Spectrometry (MS): This technique can be used to determine the molecular weight of the product.
Troubleshooting Guides
Route 1: Basic Hydrolysis of Methyl 3,3-dimethoxypropionate
This route involves the saponification of the methyl ester followed by acidification to yield the carboxylic acid.
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | Increase Reaction Time and/or Temperature: Ensure the reaction is heated to reflux for a sufficient period. Monitor the reaction progress using Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material. A successful reaction will show the disappearance of the starting ester spot. For example, similar ester hydrolyses can take up to 4 hours at reflux to reach completion. Increase Base Concentration: Ensure at least one equivalent of base (e.g., NaOH or KOH) is used. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion. |
| Product Loss During Work-up | Incomplete Acidification: After hydrolysis, the product exists as a carboxylate salt. Ensure the reaction mixture is acidified to a pH of 2-3 with a strong acid (e.g., HCl) to fully protonate the carboxylate. Check the pH with pH paper. Insufficient Extraction: this compound may have some solubility in water. Extract the acidified aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like diethyl ether or ethyl acetate to maximize recovery. |
| Decomposition of Product | Acetal Hydrolysis: Although acetals are generally stable to base, prolonged heating or localized areas of high acidity during work-up could potentially affect the acetal. Ensure the acidification step is performed while cooling the mixture in an ice bath to dissipate any heat generated. |
| Parameter | Condition 1 | Condition 2 |
| Base | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |
| Solvent | Water/Methanol mixture | Water/Ethanol mixture |
| Temperature | Reflux (approx. 80-90 °C) | Reflux (approx. 90-100 °C) |
| Reaction Time | 2-4 hours | 2-4 hours |
| Typical Yield | >90% | >90% |
| Reference | Adapted from general ester hydrolysis procedures. | Adapted from general ester hydrolysis procedures. |
Route 2: Oxidation of 3,3-dimethoxypropanal
This route involves the direct oxidation of the aldehyde to the carboxylic acid. The primary challenge is the chemoselective oxidation of the aldehyde in the presence of the acid-sensitive acetal.
| Possible Cause | Suggested Solution |
| Acetal Cleavage | Incorrect Oxidizing Agent/Conditions: Strong oxidizing agents under acidic conditions (e.g., Jones reagent - CrO₃/H₂SO₄) will cleave the acetal. Use Mild, Non-Acidic Oxidants: Employ oxidizing agents that work under neutral or basic conditions, such as potassium permanganate (KMnO₄) in a neutral or slightly basic aqueous solution. Tollen's reagent is another option for selective aldehyde oxidation.[4] |
| Incomplete Oxidation | Insufficient Oxidant: Ensure at least the stoichiometric amount of the oxidizing agent is used. For KMnO₄, the stoichiometry can vary depending on the conditions. It is advisable to use a slight excess and monitor the reaction for the disappearance of the starting aldehyde by TLC. Low Reaction Temperature: If the reaction is too slow, gentle heating may be required. However, be cautious as higher temperatures can also promote side reactions. |
| Over-oxidation or Side Reactions | Reaction Conditions Too Harsh: Even with a suitable oxidant, excessively high temperatures or prolonged reaction times can lead to undesired side reactions. Monitor the reaction closely and stop it once the starting material is consumed. |
| Oxidizing Agent | Typical Conditions | Suitability for Acetal-Containing Aldehydes | Comments |
| Potassium Permanganate (KMnO₄) | Aqueous, neutral or basic (e.g., with NaHCO₃) | Good: Conditions are not acidic, preserving the acetal. | The reaction progress can often be monitored by the disappearance of the purple permanganate color. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous, basic | Good: A mild and selective oxidant for aldehydes. | The formation of a silver mirror or a black precipitate indicates a positive reaction.[4] |
| Chromic Acid (H₂CrO₄) / Jones Reagent | Acidic (H₂SO₄) | Poor: The acidic conditions will likely cleave the acetal group. | To be avoided for this specific synthesis. |
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Not Suitable: PCC is typically used to oxidize primary alcohols to aldehydes and stops at the aldehyde stage. | This reagent is not effective for converting aldehydes to carboxylic acids. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Basic Hydrolysis
Materials:
-
Methyl 3,3-dimethoxypropionate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3,3-dimethoxypropionate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).
-
Add sodium hydroxide (1.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated HCl to the cooled mixture with stirring until the pH is approximately 2.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound via Oxidation
Materials:
-
3,3-dimethoxypropanal
-
Potassium permanganate (KMnO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Isopropanol
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 3,3-dimethoxypropanal (1.0 eq) in a round-bottom flask with a suitable solvent like acetone or a mixture of t-butanol and water.
-
In a separate beaker, prepare a solution of potassium permanganate (approx. 1.0 - 1.2 eq) and sodium bicarbonate (slight excess) in deionized water.
-
Cool the aldehyde solution in an ice bath and slowly add the KMnO₄ solution dropwise with vigorous stirring. The purple color of the permanganate should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC shows the absence of the starting aldehyde.
-
Quench any excess permanganate by adding a small amount of isopropanol until the purple color is gone and a brown precipitate of MnO₂ forms.
-
Filter the mixture to remove the manganese dioxide, washing the solid with a small amount of water.
-
Acidify the filtrate to a pH of ~2 with a suitable acid (e.g., 10% HCl), ensuring the solution remains cool.
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
Visualizations
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 4. osti.gov [osti.gov]
Technical Support Center: Improving the Yield of 3,3-Dimethoxypropanoic Acid
Welcome to the Technical Support Center for the synthesis of 3,3-dimethoxypropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main synthetic pathways for this compound involve the hydrolysis of either methyl 3,3-dimethoxypropanoate or 3,3-dimethoxypropionitrile. Both routes can be performed under acidic or basic conditions. The choice of route often depends on the availability of the starting material and the desired reaction conditions.
Q2: I am experiencing low yields in the hydrolysis of methyl 3,3-dimethoxypropanoate. What are the common causes?
A2: Low yields in the hydrolysis of the methyl ester are frequently due to incomplete reaction or side reactions. Key factors to consider are:
-
Insufficient Hydrolysis: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature.
-
Equilibrium: Ester hydrolysis is a reversible reaction. Using a large excess of water or removing the methanol byproduct can help drive the reaction towards the product.
-
Steric Hindrance: While not severe in this molecule, steric hindrance around the ester group can slow down the reaction. Optimizing the catalyst and reaction conditions can mitigate this.
-
Side Reactions: Under harsh conditions, decomposition of the starting material or product can occur.
Q3: What are the potential side products when synthesizing this compound?
A3: Potential side products can arise from incomplete reactions or degradation. The most common impurity is the starting material (methyl 3,3-dimethoxypropanoate or 3,3-dimethoxypropionitrile). Under harsh acidic conditions, there is a risk of hydrolyzing the dimethyl acetal group to an aldehyde, which can then undergo further reactions.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through extraction and distillation or crystallization. After the hydrolysis reaction, the product is usually in a salt form (if using basic hydrolysis) and needs to be acidified to obtain the free carboxylic acid. Subsequent extraction into an organic solvent, followed by washing to remove impurities and then removal of the solvent, will yield the crude product. High purity can be achieved by vacuum distillation or recrystallization from a suitable solvent system.
Troubleshooting Guides
Route 1: Hydrolysis of Methyl 3,3-dimethoxypropanoate
This route involves the conversion of the methyl ester to the carboxylic acid. Below are troubleshooting guides for both basic and acidic hydrolysis.
Issue 1: Low Yield of this compound in Basic Hydrolysis
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Saponification | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. - Increase the reaction temperature. Refluxing is commonly employed. - Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used (typically 1.5 to 3 equivalents). |
| Re-esterification during workup | - Ensure the aqueous layer is sufficiently basic before extraction to remove any unreacted starting material. - Acidify the aqueous layer to a low pH (pH 1-2) with a strong acid (e.g., HCl) to fully protonate the carboxylate. |
| Product Loss During Extraction | - Use a suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane). - Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
Issue 2: Acetal Group Instability during Acidic Hydrolysis
| Potential Cause | Troubleshooting Suggestion |
| Harsh Acidic Conditions | - Use a milder acid catalyst or a lower concentration of the strong acid. - Perform the reaction at a lower temperature to minimize the rate of acetal hydrolysis. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC or GC/MS and stop the reaction as soon as the ester is consumed. |
Route 2: Hydrolysis of 3,3-dimethoxypropionitrile
This pathway involves the conversion of a nitrile to a carboxylic acid.
Issue 1: Incomplete Nitrile Hydrolysis
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Acid/Base Concentration | - For acidic hydrolysis, use a sufficiently concentrated strong acid like HCl or H₂SO₄. - For basic hydrolysis, use a concentrated solution of a strong base like NaOH or KOH. |
| Low Reaction Temperature | - Nitrile hydrolysis often requires elevated temperatures. Refluxing the reaction mixture is common practice. |
| Poor Solubility of the Nitrile | - Consider using a co-solvent to improve the solubility of the nitrile in the aqueous medium, which can enhance the reaction rate. |
Experimental Protocols
Protocol 1: Basic Hydrolysis of Methyl 3,3-dimethoxypropanoate
This protocol is adapted from a general procedure for methyl ester hydrolysis and is expected to provide a good yield.[1]
Materials:
-
Methyl 3,3-dimethoxypropanoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 3,3-dimethoxypropanoate (1 equivalent) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the ester solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
Extract the product from the acidified aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Acidic Hydrolysis of 3,3-dimethoxypropionitrile
This protocol is based on general procedures for acid-catalyzed nitrile hydrolysis.
Materials:
-
3,3-dimethoxypropionitrile
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,3-dimethoxypropionitrile (1 equivalent) in water, slowly add concentrated sulfuric acid or hydrochloric acid (2-5 equivalents).
-
Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC or GC for the disappearance of the starting nitrile.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Data Presentation
| Catalyst/Reagent | Temperature (°C) | Reaction Time | Key Conditions | Reported Yield Range (for similar nitriles) |
| Sulfuric Acid | 70-120 | 0.5 - 5 hours | Molar ratio of H₂SO₄ to nitrile: 2.2 - 5 | ≥ 96%[2] |
| Hydrochloric Acid | 70-120 | Not specified | Molar ratio of HCl to nitrile: 2.2 - 5 | High (not quantified)[2] |
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from its methyl ester via basic hydrolysis.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low yields in the synthesis.
References
preventing decomposition of 3,3-dimethoxypropanoic acid during workup
Introduction: The Stability Challenge of a Bifunctional Molecule
3,3-Dimethoxypropanoic acid is a valuable building block in organic synthesis, featuring both a carboxylic acid and a dimethyl acetal functional group. This bifunctional nature, however, presents a significant challenge during experimental workup. The acetal group, while stable in neutral to basic conditions, is highly susceptible to hydrolysis under acidic conditions, especially in the presence of water.[1][2] The inherent acidity of the molecule's own carboxylic acid group can create a microenvironment that catalyzes this unwanted decomposition, leading to low yields and purification difficulties.
This guide provides a comprehensive troubleshooting framework, field-proven protocols, and the underlying chemical principles to help you successfully isolate this compound in high purity and yield.
Core Problem Analysis: Autocatalyzed Decomposition Pathway
The primary failure mode during the workup of this compound is the acid-catalyzed hydrolysis of the dimethyl acetal. The presence of an acid source (either from an intentional acidic wash or the compound's own carboxylic acid moiety) protonates one of the methoxy groups, converting it into a good leaving group (methanol). Subsequent reaction with water, which is ubiquitously present in aqueous workups, leads to the irreversible collapse of the acetal to form 3-oxopropanoic acid and additional methanol.
Caption: Figure 1: Acid-Catalyzed Decomposition of this compound
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction seems to have worked, but my final yield is very low after a standard aqueous workup. What went wrong?
A1: The most likely cause is the decomposition of your product during the workup. Standard workups often involve washing the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities and ensure the carboxylic acid is fully protonated. This procedure introduces strong aqueous acid, which rapidly hydrolyzes the acetal functional group.[3][4] Even a "neutral" wash with deionized water can be sufficiently acidic (due to dissolved CO₂) or become acidic in the presence of your product to initiate decomposition.
Q2: I'm seeing an unexpected polar spot on my TLC plate after workup that wasn't there in the crude reaction mixture. What is it?
A2: This new, more polar spot is almost certainly the decomposition product, 3-oxopropanoic acid (also known as malonaldehydic acid). As a β-carbonyl acid, it is significantly more polar than the parent compound. Depending on the conditions, this compound itself can be unstable and may appear as a streak on the TLC plate.
Q3: My ¹H NMR spectrum is missing the characteristic singlet for the two methoxy groups (~3.3 ppm) and the signal for the adjacent methylene group. Why?
A3: This is definitive evidence of acetal hydrolysis. The two methoxy groups (-OCH₃) of the acetal give rise to a sharp singlet integrating to 6 protons. The adjacent methylene group (-CH₂-) also has a characteristic chemical shift. The loss of these signals, often accompanied by the appearance of new, complex signals in the aldehyde region, confirms that the acetal has been cleaved.
Q4: How can I safely wash my reaction mixture to remove water-soluble byproducts without destroying my product?
A4: The key is to strictly avoid acidic conditions . The recommended procedure is a basic wash. By using a mild base like saturated sodium bicarbonate (NaHCO₃) solution, you deprotonate the carboxylic acid to form the corresponding sodium carboxylate salt. This salt is highly water-soluble and will partition into the aqueous layer, while the acetal remains stable.[5] This effectively separates your product from non-acidic organic impurities. The aqueous layer containing your product can then be carefully re-acidified and extracted. See Protocol 1 for a detailed methodology.
Q5: My compound appears to degrade during silica gel chromatography, resulting in broad peaks and poor recovery. What should I do?
A5: Standard silica gel is inherently acidic and can act as a solid-phase acid catalyst, degrading your product directly on the column. To prevent this, you have two primary options:
-
Deactivate the Silica Gel: Pre-treat the silica gel or, more simply, add a small amount of a volatile base like triethylamine (Et₃N) to your eluent system (typically 0.5-2% by volume).[6][7] The triethylamine neutralizes the acidic sites on the silica, allowing for safe passage of your acid-sensitive compound.
-
Use an Alternative Stationary Phase: Switch to a non-acidic stationary phase. Neutral alumina is often an excellent choice for acid-sensitive compounds.[7] For certain applications, reverse-phase (C18) chromatography may also be a viable option.
Validated Experimental Protocols
Protocol 1: Modified Basic Extraction Workup
This protocol is designed to safely isolate this compound by leveraging its carboxylic acid functionality while protecting the acid-labile acetal.
Objective: To isolate the product as its carboxylate salt in a basic aqueous phase, leaving neutral organic impurities behind, before carefully regenerating and extracting the final product.
Methodology:
-
Initial Quench: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Basic Extraction: Transfer the diluted mixture to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform the extraction 2-3 times, collecting the aqueous layers each time.
-
Cooling & Acidification: Cool the combined basic aqueous layers in an ice bath to 0-5 °C. This minimizes any potential for decomposition during the next step.
-
Careful Re-acidification: While stirring vigorously, slowly add 1M HCl dropwise to the cold aqueous solution until the pH is approximately 2-3 (test with pH paper).
-
Critical Step: Do this step quickly but carefully. The goal is to protonate the carboxylate to regenerate the neutral carboxylic acid, which will likely precipitate or form an oily layer. Do not let the solution warm up.
-
-
Final Extraction: Immediately extract the acidified aqueous layer 3 times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[9]
Workflow Comparison: Standard vs. Recommended Workup
The following diagram illustrates the critical difference in outcomes between a standard (acidic) workup and the recommended basic workup protocol.
Caption: Figure 2: Comparison of Workup Strategies
Summary of Troubleshooting Solutions
| Problem Encountered | Primary Cause | Recommended Solution & Rationale |
| Low product yield after workup | Acid-catalyzed hydrolysis: Acetal group is cleaved by acidic aqueous solutions. | Use a basic workup with NaHCO₃ (Protocol 1). This deprotonates the acid, moving it to the aqueous phase while protecting the acetal.[5] |
| Degradation on silica column | Acidity of silica gel: The stationary phase acts as an acid catalyst for decomposition. | 1. Deactivate silica: Add 1-2% triethylamine to the eluent.[6] 2. Change stationary phase: Use neutral alumina or reverse-phase C18 silica.[7] |
| Product "oiling out" during crystallization | Presence of impurities: The decomposition product (3-oxopropanoic acid) can inhibit crystallization. | Re-purify the material using chromatography on deactivated silica or alumina to remove polar impurities before attempting recrystallization again. |
| Inconsistent NMR/analytical data | Partial decomposition: A mixture of starting material and hydrolyzed product is present. | Re-subject the material to the recommended basic workup (Protocol 1) followed by proper chromatography to isolate the pure, intact compound. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Esterification of 3,3-dimethoxypropanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 3,3-dimethoxypropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the esterification of this compound?
A1: The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] Due to the presence of the acid-sensitive acetal group in this compound, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), can be a suitable alternative to avoid potential side reactions.
Q2: What is the role of the acid catalyst in Fischer esterification?
A2: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The catalyst is regenerated at the end of the reaction.
Q3: How can I monitor the progress of the esterification reaction?
A3: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TTC). Samples of the reaction mixture are taken at different time intervals and spotted on a TLC plate to observe the disappearance of the starting material (this compound) and the appearance of the product (the corresponding ester).
Q4: What are the typical work-up procedures for purifying the ester product?
A4: A typical work-up involves cooling the reaction mixture, removing any excess alcohol under reduced pressure, and then dissolving the residue in an organic solvent.[1] The organic layer is then washed with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[1] The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or column chromatography.[1][2][3][4][5]
Troubleshooting Guide: Low Yield
Low yield is a common issue in the esterification of this compound. The following guide addresses potential causes and provides systematic troubleshooting steps.
Diagram: Troubleshooting Low Yield in Esterification
Caption: A flowchart for troubleshooting low yield in the esterification of this compound.
Question & Answer Troubleshooting
Q: My esterification of this compound resulted in a very low yield. What could be the primary cause?
A: A primary suspect for low yield in the esterification of this specific compound is the acid-catalyzed hydrolysis of the dimethoxy acetal group. The strong acidic conditions required for Fischer esterification can lead to the cleavage of the acetal, forming byproducts and reducing the yield of the desired ester.
Q: How can I prevent the hydrolysis of the acetal group?
A: To minimize acetal hydrolysis, consider the following:
-
Use a milder acid catalyst: Instead of sulfuric acid, you could try using a less harsh catalyst like p-toluenesulfonic acid.
-
Optimize reaction time and temperature: Prolonged reaction times and high temperatures can increase the likelihood of side reactions. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Switch to a milder esterification method: The Steglich esterification is performed under neutral conditions and is an excellent alternative for acid-sensitive substrates.
Q: Besides acetal hydrolysis, what are other general factors that could lead to low yield?
A: Several factors can contribute to low yields in any esterification reaction:
-
Presence of water: Esterification is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thus lowering the yield.
-
Inadequate removal of water: Failure to effectively remove the water produced during the reaction will inhibit the forward reaction.
-
Suboptimal reactant ratio: Using a stoichiometric amount of the alcohol may result in an incomplete reaction.
-
Impure reagents: The purity of the carboxylic acid, alcohol, and catalyst is crucial for a successful reaction.
Q: How can I address the issue of water in the reaction?
A: To drive the equilibrium towards the product side, water must be removed as it is formed. This can be achieved by:
-
Using a Dean-Stark apparatus: This glassware is designed to trap the water formed during the reaction, effectively removing it from the reaction mixture.
-
Using an excess of the alcohol: Using the alcohol as the solvent or in large excess can help to shift the equilibrium towards the ester.
-
Adding a dehydrating agent: Molecular sieves can be added to the reaction mixture to absorb water.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound (General Method)
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents). The alcohol often serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain the temperature for 1-5 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Steglich Esterification of this compound (Alternative Method)
Materials:
-
This compound
-
Alcohol (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
To a solution of this compound (1 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM, add DCC (1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution.
-
Filter off the DCU precipitate and wash it with cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with dilute HCl (to remove excess DMAP), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography.
Quantitative Data
The following table provides illustrative data on how reaction conditions can affect the yield of the methyl ester of this compound via Fischer esterification. Note: This data is for illustrative purposes and actual results may vary.
| Entry | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | 1:10 | 65 | 5 | 65 |
| 2 | H₂SO₄ | 1:20 | 65 | 5 | 75 |
| 3 | p-TsOH | 1:20 | 65 | 5 | 72 |
| 4 | H₂SO₄ | 1:20 | 80 | 2 | 70 (with some decomposition) |
| 5 | H₂SO₄ | 1:20 with Dean-Stark | 80 | 5 | 85 |
References
Technical Support Center: Purification of Alkoxy Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of alkoxy acids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental purification of alkoxy acids.
Question: My alkoxy acid product is an oil and will not crystallize. What steps can I take to induce crystallization?
Answer:
Obtaining a crystalline solid from a crude oil can be challenging, but several techniques can be employed to induce crystallization.
-
Initial Steps: If the solution is clear, first try scratching the inside of the flask at the solution's surface with a glass stirring rod. This can create nucleation sites for crystal growth[1].
-
Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the solution to initiate crystallization[1]. Alternatively, you can dip a glass rod into the solution, let the solvent evaporate to form a thin film of crystals on the rod, and then re-introduce it into the solution[1].
-
Concentration & Temperature: If initial methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the alkoxy acid, and then allow it to cool again[1]. You can also try cooling the solution to a lower temperature using an ice bath or refrigerator.
-
Solvent System: The choice of solvent is critical. If your product is "oiling out," it may be because the solution is supersaturated or the cooling process is too rapid. Try placing the flask back on a heat source, adding more of the soluble solvent to ensure everything dissolves completely, and then allowing it to cool more slowly[1]. For alkoxy acids, recrystallization from solvents like n-hexane has been reported to be effective[2][3].
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} dot Caption: Troubleshooting decision tree for inducing crystallization.
Question: How can I effectively separate my target alkoxy acid from the unreacted starting alcohol?
Answer:
The separation of an acidic product from a neutral starting material like an alcohol is an ideal application for acid-base extraction. This technique exploits the differential solubility of the ionized and neutral forms of the alkoxy acid.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution[4][5]. The alkoxy acid will be deprotonated to form its corresponding carboxylate salt. This salt is ionic and will dissolve in the aqueous layer, while the neutral alcohol starting material will remain in the organic layer[4][6].
-
Separation: Drain the aqueous layer containing the alkoxy acid salt into a separate flask.
-
Acidification & Re-extraction: Cool the aqueous layer (e.g., in an ice bath) and re-acidify it with a strong acid like hydrochloric acid (HCl) until the pH is acidic (pH ~2)[2]. This will protonate the carboxylate salt, regenerating the neutral alkoxy acid, which may precipitate out or can be extracted back into a fresh portion of organic solvent[3].
-
Final Steps: The final organic layer containing the purified alkoxy acid can then be washed with brine, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the purified product[2][3].
Question: My compound appears to be degrading on the silica gel column. What are the alternative purification strategies?
Answer:
Degradation on silica gel is a common problem, often due to the acidic nature of the silica.
-
Deactivate the Silica: You can reduce the acidity of the silica gel by "deactivating" it. This can be done by preparing a slurry of the silica in your eluent and adding a small amount of a base, like triethylamine or ammonia, before packing the column[7].
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase. Alumina is a common alternative to silica gel[7]. It is available in neutral, basic, or acidic forms, allowing you to choose one that is most compatible with your compound. For very polar compounds, reverse-phase silica is another option[7].
-
Non-Chromatographic Methods: If chromatography is consistently problematic, rely on other purification methods. A well-optimized acid-base extraction can remove many impurities. Subsequent recrystallization is a powerful technique for achieving high purity for solid compounds.
Frequently Asked Questions (FAQs)
What are the most common impurities found in alkoxy acid synthesis?
Impurities in alkoxy acid synthesis typically arise from the starting materials, side reactions, or subsequent degradation. Common sources include:
-
Starting Materials: Unreacted alcohols or haloacetic acid salts are the most common impurities[2][5].
-
Side Reactions: Byproducts from competitive reactions can occur. For example, if the reaction conditions are too harsh, side reactions involving the solvent or other functional groups on the molecule can lead to impurities[8].
-
Degradation Products: The product itself might degrade during workup or storage, especially through oxidation or hydrolysis[].
Which purification technique is most suitable for my alkoxy acid?
The choice of purification technique depends on the physical properties of your alkoxy acid and the nature of the impurities. A multi-step approach is often most effective.
| Technique | Best For... | Key Considerations |
| Acid-Base Extraction | Removing neutral or basic impurities (e.g., starting alcohols) from the acidic product[5]. | Highly effective for initial cleanup. The pKa of the alkoxy acid will determine the strength of the base needed for extraction[4][6]. |
| Column Chromatography | Separating compounds with different polarities. | Useful for removing impurities with similar acidity but different polarity. Compound stability on the chosen stationary phase (e.g., silica, alumina) must be checked[7]. |
| Recrystallization | Achieving high purity for solid compounds. | The product must be a solid at room temperature. Requires finding a suitable solvent system where the acid has high solubility at high temperatures and low solubility at low temperatures[1]. |
What is a general workflow for purifying an alkoxy acid after synthesis?
A typical purification strategy involves an initial extraction followed by a final polishing step like chromatography or recrystallization.
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} dot Caption: A general experimental workflow for alkoxy acid purification.
Which analytical methods are best for assessing the purity of my final product?
Several analytical techniques can be used to determine the purity of your alkoxy acid. The choice depends on the required accuracy and available instrumentation.
| Method | Principle | Advantages | Limitations |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase[10]. | Versatile, highly sensitive, and provides quantitative data on impurity levels. | Can be more time-consuming and requires method development. |
| GC | Separation of volatile compounds in a gaseous mobile phase[10]. | High resolution for volatile impurities. | May require derivatization of the acid to increase volatility and stability; not suitable for thermolabile compounds[10]. |
| NMR | Provides structural information based on the magnetic properties of atomic nuclei. | Gives a clear picture of the structure and can be used for quantitative analysis (qNMR) to determine absolute purity without a reference standard[10][]. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Melting Point | Determination of the temperature range over which a solid melts. | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities[12]. | Only applicable to solid compounds and is not quantitative. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 3 volumes of ethyl acetate).
-
Transfer: Add the solution to a separatory funnel.
-
Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release any pressure buildup from CO₂ evolution. Shake for 1-2 minutes.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Back-Extract (Optional): To maximize recovery, add a small amount of fresh organic solvent to the aqueous layer, shake, and separate again, combining the organic layers.
-
Acidify: Place the flask containing the aqueous layer in an ice bath. Slowly add 4N HCl while stirring until the pH of the solution is ~2 (check with pH paper). The alkoxy acid should precipitate or form an oily layer.
-
Isolate Product: Extract the acidified aqueous solution three times with fresh ethyl acetate[2].
-
Wash and Dry: Combine the organic extracts and wash once with water, then once with saturated aqueous sodium chloride (brine)[2]. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Choose Solvent: Select a solvent in which the alkoxy acid is sparingly soluble at room temperature but very soluble when hot. A common choice for alkoxy acids is n-hexane[3].
-
Dissolve: Place the crude, semi-purified acid in an Erlenmeyer flask. Add a minimum amount of the refluxing solvent until the solid just dissolves completely[2].
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Disturbances and vibrations should be minimized during this period[13].
-
Induce Crystallization: If crystals do not form, use the troubleshooting techniques described above (scratching, seeding).
-
Cool Further: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US5013864A - Process for preparation of α-alkoxy acetic acids and their salts - Google Patents [patents.google.com]
- 3. EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. moravek.com [moravek.com]
- 13. unifr.ch [unifr.ch]
stability of 3,3-dimethoxypropanoic acid under acidic conditions
Welcome to the technical support center for 3,3-dimethoxypropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under acidic conditions and to offer troubleshooting advice for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
A1: this compound contains an acetal functional group, which is susceptible to hydrolysis under acidic conditions to yield 3-oxopropanoic acid (malonaldehydic acid) and two equivalents of methanol. The rate of this hydrolysis is dependent on the pH, temperature, and the specific acid catalyst used. Generally, the compound is relatively stable at neutral and basic pH but will degrade in an acidic environment.[1]
Q2: What is the mechanism of acid-catalyzed hydrolysis of this compound?
A2: The hydrolysis proceeds via a well-established mechanism for acetal cleavage.[2] First, one of the methoxy groups is protonated by an acid catalyst, converting it into a good leaving group (methanol). The departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. A water molecule then attacks the electrophilic carbon of the oxonium ion. Subsequent deprotonation of the incoming water and protonation of the second methoxy group, followed by its elimination as methanol, leads to the formation of a protonated aldehyde. Final deprotonation yields the 3-oxopropanoic acid product.
Q3: What are the expected degradation products of this compound in an acidic medium?
A3: The primary degradation products are 3-oxopropanoic acid and methanol. Under certain conditions, 3-oxopropanoic acid, which is a β-keto acid, can be unstable and may undergo further reactions such as decarboxylation, especially if heated, to yield acetaldehyde and carbon dioxide.
Q4: How can I monitor the progress of the hydrolysis of this compound?
A4: The reaction can be monitored using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of the methoxy protons of the starting material and the appearance of new signals corresponding to the aldehyde proton of the product and methanol.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the more polar 3-oxopropanoic acid from the less polar this compound.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Hydrolysis) | 1. Insufficient acid catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Insufficient water in the reaction mixture. | 1. Increase the amount of acid catalyst incrementally. 2. Extend the reaction time and monitor by TLC, HPLC, or NMR. 3. Increase the reaction temperature in a controlled manner. 4. Ensure an adequate amount of water is present, as it is a reactant in the hydrolysis. |
| Low Yield of Desired Product | 1. Degradation of the starting material or product under harsh acidic conditions. 2. Formation of side products. 3. Issues with work-up and isolation. | 1. Use milder acidic conditions (e.g., lower concentration of a weaker acid). Consider using a buffered acidic solution. 2. Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts. This could indicate instability of the 3-oxopropanoic acid product. 3. Optimize the extraction and purification procedure. Ensure the pH is appropriately adjusted during work-up to prevent loss of the carboxylic acid product. |
| Formation of Unexpected Byproducts | 1. The 3-oxopropanoic acid product may be unstable and undergo further reactions like decarboxylation. 2. The carboxylic acid may participate in side reactions. | 1. Perform the reaction at a lower temperature to minimize degradation of the product. Isolate the product promptly after the reaction is complete. 2. Protect the carboxylic acid group as an ester if it is interfering with the desired reaction, and deprotect it in a subsequent step. |
| Difficulty in Monitoring the Reaction | 1. Co-elution of starting material and product in HPLC. 2. Overlapping signals in NMR. | 1. Optimize the HPLC method by changing the mobile phase composition, gradient, or column type.[7] 2. Use a higher field NMR spectrometer for better resolution. 2D NMR techniques like HSQC can also be helpful for signal assignment.[3] |
Quantitative Data
Table 1: Estimated Half-life of this compound at Various pH and Temperatures
| pH | Temperature (°C) | Estimated Half-life (t½) |
| 1 | 25 | ~ 1 - 2 hours |
| 1 | 50 | ~ 10 - 20 minutes |
| 3 | 25 | ~ 2 - 4 days |
| 3 | 50 | ~ 4 - 8 hours |
| 5 | 25 | Stable for weeks |
| 5 | 50 | ~ 1 - 2 weeks |
Note: These are estimations and actual rates may vary depending on the specific acid and solvent system used.
Table 2: Effect of Acid Type on a Prototypical Deprotection Reaction
| Acid Catalyst (0.1 M) | Solvent | Temperature (°C) | Time for >95% Conversion |
| Hydrochloric Acid (HCl) | Water/THF (1:1) | 25 | ~ 4 hours |
| Sulfuric Acid (H₂SO₄) | Water/Dioxane (1:1) | 25 | ~ 5 hours |
| Acetic Acid | Water | 50 | > 24 hours |
| Formic Acid | Water | 50 | ~ 12 hours |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis (Deprotection)
-
Dissolution: Dissolve this compound in a suitable solvent system. A mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF) or 1,4-dioxane is commonly used to ensure solubility of both the starting material and the reagents.
-
Acidification: Add the acid catalyst to the solution. The choice of acid and its concentration will determine the rate of the reaction (see Table 2). For a controlled reaction, a buffered solution can be used.
-
Reaction: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by an appropriate analytical method such as Thin Layer Chromatography (TLC), HPLC, or NMR.
-
Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). The aqueous layer should be acidified before extraction if the product is the free carboxylic acid to ensure it is in its neutral form.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., D₂O or a mixture of D₂O and a deuterated organic solvent).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as a baseline (t=0).
-
Initiate Reaction: Add a known amount of a deuterated acid catalyst (e.g., DCl in D₂O) to the NMR tube.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the methoxy protons of the starting material (around 3.3 ppm) and the aldehyde proton of the product (around 9.7 ppm) to determine the relative concentrations over time.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for low yield in acetal deprotection.
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 46. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T - Magritek [magritek.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Technical Support Center: Stability of 3,3-dimethoxypropanoic acid under Basic Conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3,3-dimethoxypropanoic acid under basic conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Question | Answer |
| I am observing unexpected degradation of this compound in my basic solution. What could be the cause? | Although the acetal group in this compound is generally stable under basic conditions, degradation can occur under harsh conditions.[1][2] Consider the following possibilities: - Localized Pockets of Acidity: Inhomogeneous mixing of your base could create localized areas of lower pH, potentially leading to acid-catalyzed hydrolysis of the acetal group.[1][3] Ensure thorough mixing of your solution. - Presence of Lewis Acids: Contamination with certain metal ions that can act as Lewis acids might catalyze the hydrolysis of the acetal, even in a nominally basic solution. Ensure high purity of all reagents and solvents. - Extreme pH and Temperature: Very high pH (e.g., >13) combined with elevated temperatures could potentially promote slow hydrolysis of the acetal over extended periods. |
| My stability results are not reproducible. What are the common sources of variability? | Inconsistent results in stability studies can arise from several factors:[4] - Inaccurate Buffer Preparation: Ensure your basic buffers are prepared accurately and have sufficient buffering capacity to maintain a stable pH throughout the experiment. - Temperature Fluctuations: Use calibrated and temperature-controlled equipment, as temperature can significantly influence reaction rates.[5] - Inconsistent Sample Handling: Ensure uniform procedures for sample preparation, storage, and analysis to minimize variability.[4] - Analytical Method Variability: Validate your analytical method (e.g., HPLC) for robustness and precision.[6] |
| I see a new peak in my chromatogram after incubating this compound in a basic solution. How do I identify it? | The appearance of a new peak suggests the formation of a degradation product. The most likely degradation product, if any, would be from the hydrolysis of the acetal group, which would yield 3-oxopropanoic acid (malonaldehydic acid) and methanol. To confirm the identity of the new peak, you can: - Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the molecular weight of the unknown peak. - Reference Standards: If available, run a reference standard of the suspected degradation product (e.g., a salt of 3-oxopropanoic acid) to compare retention times. - Forced Degradation: Perform forced degradation under acidic conditions, where acetal hydrolysis is expected, and compare the degradation products with what you observe under basic conditions. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Is this compound expected to be stable under basic conditions? | Yes, generally, this compound is expected to be stable under basic conditions.[1][2] The carboxylic acid group will be deprotonated to form a stable carboxylate salt. The acetal functional group is known to be stable in neutral and basic media and is often used as a protecting group for aldehydes and ketones under these conditions.[1][2] Degradation, if it occurs, would likely require harsh conditions such as very high pH and elevated temperatures over a prolonged period. |
| What is the likely degradation pathway for this compound under harsh basic conditions? | Under forcing basic conditions (e.g., high temperature, extreme pH), the acetal group could undergo hydrolysis. This would proceed via a nucleophilic attack of a hydroxide ion on the carbon of the acetal, leading to the formation of a hemiacetal intermediate, which would then collapse to form 3-oxopropanoate and methanol. |
| How can I perform a forced degradation study to assess the stability of this compound under basic conditions? | A forced degradation study can be conducted by exposing a solution of this compound to a basic solution at an elevated temperature.[4] A typical protocol involves dissolving the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and incubating it at a controlled temperature (e.g., 60°C).[4] Aliquots are taken at various time points, neutralized, and analyzed by a suitable analytical method like HPLC to monitor the degradation of the parent compound and the formation of any degradation products. |
| What analytical techniques are suitable for monitoring the stability of this compound? | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique for stability studies.[6] A reversed-phase C18 column is often a good starting point for method development.[4] The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under various basic conditions to illustrate how such data would be presented. This is illustrative data as specific experimental values were not found in the literature search.
| Condition | Temperature (°C) | Time (hours) | % this compound remaining (Hypothetical) |
| 0.01 M NaOH | 40 | 24 | >99% |
| 0.01 M NaOH | 60 | 24 | 98% |
| 0.1 M NaOH | 40 | 24 | 99% |
| 0.1 M NaOH | 60 | 24 | 95% |
| 1 M NaOH | 40 | 24 | 97% |
| 1 M NaOH | 60 | 24 | 85% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Basic Conditions
Objective: To evaluate the stability of this compound under basic stress conditions.
Materials:
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This compound
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Sodium hydroxide (NaOH), 0.1 M solution
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Hydrochloric acid (HCl), 0.1 M solution for neutralization
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High-purity water
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Acetonitrile or methanol (HPLC grade)
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Volumetric flasks, pipettes, and other standard laboratory glassware
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Heating block or water bath
-
HPLC system with UV or MS detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution to a 0.1 M NaOH solution to achieve the desired final concentration.
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Incubation: Place the flask in a heating block or water bath set to a specific temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
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Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl to stop the degradation reaction.
-
Analysis: Analyze the neutralized samples by a validated HPLC method to determine the concentration of this compound remaining and to detect any degradation products.
-
Control Sample: Prepare a control sample of this compound in high-purity water and store it at a low temperature (e.g., 2-8°C) to serve as a baseline.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathway under harsh basic conditions.
References
Technical Support Center: Purification of 3,3-dimethoxypropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 3,3-dimethoxypropanoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized via the hydrolysis of methyl 3,3-dimethoxypropionate, is likely to contain the following impurities:
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Unreacted Starting Material: Methyl 3,3-dimethoxypropionate.
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Byproducts: Methanol from the hydrolysis reaction.
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Reagents from Workup: Residual acid (e.g., HCl) or base (e.g., NaOH) and the corresponding salts (e.g., NaCl) from neutralization steps.
Q2: What is the general strategy for purifying crude this compound?
A2: The most effective general strategy involves a multi-step approach:
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Acid-Base Extraction: To separate the acidic product from the neutral starting material (the ester).
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Aqueous Washes: To remove water-soluble impurities like methanol and salts.
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Drying: To remove residual water from the organic solvent.
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Solvent Removal: To isolate the purified product.
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Optional Recrystallization: For achieving higher purity if required.
Q3: How can I confirm the purity of my this compound?
A3: Purity can be assessed using several analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the characteristic peaks of this compound and detect the presence of impurities like the starting ester or methanol.
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Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components.
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High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of Purified Product
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis: | Ensure the hydrolysis reaction has gone to completion by monitoring with TLC or NMR. If necessary, increase the reaction time or temperature. |
| Incomplete Extraction: | During the acid-base extraction, ensure thorough mixing of the aqueous and organic layers. Perform multiple extractions with the basic solution to maximize the recovery of the carboxylate salt into the aqueous layer. |
| Product Loss During Washes: | Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the re-acidification step to fully precipitate the carboxylic acid before extraction back into an organic solvent. |
| Emulsion Formation: | If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to help break it. |
Issue 2: Presence of Starting Material (Methyl 3,3-dimethoxypropionate) in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis: | As mentioned above, ensure the hydrolysis reaction is complete. |
| Inefficient Acid-Base Extraction: | Use a sufficiently basic solution (e.g., 1 M NaOH) to deprotonate the carboxylic acid. Ensure the pH of the aqueous layer is significantly above the pKa of the carboxylic acid. Perform multiple extractions to ensure all the acid is transferred to the aqueous phase.[1][2][3] |
| Contamination during Workup: | Use clean glassware and fresh solvents to avoid cross-contamination. |
Issue 3: Presence of Methanol in the Final Product
| Possible Cause | Troubleshooting Step |
| Insufficient Washing: | After extracting the product into an organic solvent, wash the organic layer multiple times with water or brine to remove residual methanol.[4] |
| Incomplete Solvent Removal: | Ensure complete removal of the organic solvent and any residual volatile impurities by using a rotary evaporator under appropriate vacuum and temperature. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol assumes the crude product is a mixture of this compound and methyl 3,3-dimethoxypropionate dissolved in an organic solvent like diethyl ether or ethyl acetate.
Materials:
-
Crude this compound in an organic solvent.
-
1 M Sodium hydroxide (NaOH) solution.
-
3 M Hydrochloric acid (HCl) solution.
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Diethyl ether (or other suitable organic solvent).
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Saturated sodium chloride solution (brine).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Separatory funnel.
-
Erlenmeyer flasks.
-
pH paper.
Procedure:
-
Transfer the crude solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound, while the organic layer (top) will contain the unreacted methyl 3,3-dimethoxypropionate.
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Drain the aqueous layer into a clean Erlenmeyer flask.
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Repeat the extraction of the organic layer with another portion of 1 M NaOH solution and combine the aqueous extracts.
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Wash the combined aqueous extracts with a small portion of diethyl ether to remove any remaining neutral impurities. Discard the ether wash.
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Cool the aqueous solution in an ice bath and acidify by slowly adding 3 M HCl with stirring until the pH is less than 2 (test with pH paper). A white precipitate of this compound may form.
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Extract the acidified aqueous solution with three portions of diethyl ether.
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Combine the organic extracts in a clean separatory funnel and wash with one portion of brine.
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Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Synthesis of 3,3-Dimethoxypropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3,3-dimethoxypropanoic acid, with a focus on challenges encountered during scale-up from laboratory to pilot plant or industrial production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the hydrolysis of its corresponding methyl ester, methyl 3,3-dimethoxypropanoate. This reaction can be catalyzed by either an acid or a base.
Q2: Which hydrolysis method, acidic or basic, is preferred for large-scale synthesis and why?
A2: For large-scale production, alkaline (basic) hydrolysis is generally preferred over acidic hydrolysis. There are two primary advantages to this approach: the reaction is typically irreversible, leading to higher conversion rates, and the product, a salt of the carboxylic acid, is often easier to separate from the reaction mixture.[1]
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: The primary safety concerns during the scale-up of the alkaline hydrolysis of methyl 3,3-dimethoxypropanoate include the handling of corrosive bases like sodium hydroxide, the management of exothermic reactions, particularly during neutralization with strong acids, and the handling of flammable solvents that may be used during extraction.
Troubleshooting Guide
Issue 1: Incomplete Hydrolysis or Slow Reaction Rate at Scale
Q: My hydrolysis reaction is sluggish, or the conversion to this compound is low, especially after scaling up. What are the potential causes and solutions?
A: Incomplete or slow hydrolysis during scale-up can be attributed to several factors:
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Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor contact between the ester and the hydroxide solution.
-
Solution: Ensure the reactor's agitator is appropriately designed for the vessel size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
-
Temperature Control: The reaction rate is temperature-dependent. Insufficient heating can slow down the reaction.
-
Solution: Verify that the reactor's heating system can uniformly maintain the target temperature throughout the larger volume.
-
-
Incorrect Stoichiometry: An insufficient amount of base will result in incomplete conversion.
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Solution: Double-check the molar equivalents of the base relative to the methyl 3,3-dimethoxypropanoate. For scale-up, it is crucial to account for the purity of all reagents.
-
Issue 2: Formation of Impurities and Side Products
Q: I am observing unexpected impurities in my final product after scaling up the synthesis. What are the likely side reactions, and how can I mitigate them?
A: The formation of impurities is a common challenge during scale-up. Potential side reactions and their mitigation strategies include:
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Unreacted Starting Material: The most common impurity is the starting ester, methyl 3,3-dimethoxypropanoate.
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Mitigation: As mentioned above, ensure adequate mixing, temperature, and stoichiometry. Consider increasing the reaction time or the amount of base slightly.
-
-
Products of Acetal Hydrolysis: Under harsh acidic conditions during workup, the dimethoxy acetal group can be susceptible to hydrolysis, leading to the formation of 3-oxopropanoic acid, which is unstable.
-
Mitigation: Carefully control the pH and temperature during the acidification step. It is advisable to perform the neutralization at a low temperature.
-
Issue 3: Difficulties with Product Isolation and Purification
Q: Isolating pure this compound is proving difficult at a larger scale. What are the best practices for workup and purification?
A: Challenges in product isolation are common when moving from laboratory to production scale.
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Emulsion Formation: During the extraction process, emulsions can form, making phase separation difficult.
-
Solution: The addition of a saturated brine solution can help to break up emulsions. Also, consider using a different solvent system for extraction.
-
-
Product Loss: Significant product loss can occur during solvent removal under reduced pressure due to the volatility of the product.
-
Solution: Employ a rotary evaporator with a well-controlled vacuum and a cold trap to minimize losses.
-
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3,3-dimethoxypropanoate (1.0 eq) in methanol.
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Hydrolysis: Add an aqueous solution of sodium hydroxide (1.5 eq) to the flask. Heat the mixture to reflux (approximately 65-70°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with cold hydrochloric acid. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Pilot-Scale Synthesis (Illustrative)
-
Reactor Preparation: Charge a glass-lined reactor with a calculated amount of water and sodium hydroxide (1.5 eq), and stir until dissolved.
-
Addition of Starting Material: Add methyl 3,3-dimethoxypropanoate (1.0 eq) to the reactor.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 70-80°C) with constant agitation. Monitor the reaction by taking samples for in-process control (IPC) analysis (e.g., HPLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the reactor contents. Carefully add concentrated hydrochloric acid to neutralize the excess base and precipitate the product, maintaining a low temperature to control the exotherm.
-
Isolation: The product can be isolated by extraction with an appropriate solvent, followed by phase separation.
-
Drying: The solvent is removed under vacuum to yield the crude product, which can be further purified if necessary.
Quantitative Data Summary
The following table provides an illustrative comparison of reaction parameters at different scales. Actual values may vary depending on the specific equipment and conditions used.
| Parameter | Laboratory Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) |
| Starting Material | Methyl 3,3-dimethoxypropanoate | Methyl 3,3-dimethoxypropanoate |
| Base (NaOH) | 1.5 equivalents | 1.5 - 2.0 equivalents |
| Solvent | Methanol/Water | Water |
| Temperature | 65-70°C | 70-80°C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | >90% | 85-95% |
| Purity (crude) | ~95% | 90-98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3,3-Dimethoxypropanoic Acid and 3-Hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bifunctional molecules utilized in organic synthesis and drug development, β-hydroxy acids and their derivatives are of paramount importance. This guide provides an in-depth comparison of the reactivity of two closely related C3 carboxylic acids: 3-hydroxypropanoic acid (3-HP) and its acetal-protected counterpart, 3,3-dimethoxypropanoic acid. While structurally similar, the presence of a hydroxyl group versus a dimethoxy acetal at the C3 position imparts distinct chemical properties that dictate their behavior in various chemical transformations. Understanding these differences is crucial for selecting the appropriate molecule for a specific synthetic strategy, be it in polymer chemistry, fine chemical synthesis, or the development of pharmaceutical intermediates.
This guide will delve into the comparative reactivity of these two compounds with respect to key chemical transformations, supported by established chemical principles and experimental data. We will explore their behavior in esterification, oxidation, and reactions involving the unique functionalities at the C3 position.
Molecular Structures and Inherent Properties
A foundational understanding of the structure of each molecule is essential to appreciate their differential reactivity.
-
3-Hydroxypropanoic Acid (3-HP): This molecule contains a primary hydroxyl group and a carboxylic acid. The hydroxyl group can act as a nucleophile and a proton donor, and it can be oxidized. The proximity of the hydroxyl and carboxylic acid groups can also lead to intramolecular interactions and specific reaction pathways, such as dehydration to form acrylic acid.[1][2]
-
This compound: This compound possesses a carboxylic acid and an acetal functional group at the C3 position. The acetal is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions to reveal an aldehyde. This stability profile makes the acetal a useful protecting group for the C3 carbonyl functionality.
| Property | 3-Hydroxypropanoic Acid | This compound |
| Molecular Formula | C₃H₆O₃ | C₅H₁₀O₄ |
| Molar Mass | 90.08 g/mol | 134.13 g/mol |
| Key Functional Groups | Carboxylic Acid, Primary Hydroxyl | Carboxylic Acid, Acetal |
| Boiling Point | Decomposes upon distillation | Not readily available |
| Solubility in Water | Very soluble | Soluble[3] |
Comparative Reactivity Analysis
Esterification of the Carboxylic Acid
Esterification is a fundamental reaction for both molecules. The reactivity of the carboxylic acid is influenced by the nature of the substituent at the C3 position.
Chemical Principle: The rate of acid-catalyzed esterification (Fischer esterification) is sensitive to steric hindrance around the carboxylic acid and the electronic effects of nearby functional groups.
-
3-Hydroxypropanoic Acid: The hydroxyl group can potentially interfere with esterification through intramolecular hydrogen bonding, which can influence the reactivity of the carboxylic acid. However, under standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst), the primary hydroxyl group is generally compatible, leading to the formation of the corresponding ester.[4]
-
This compound: The dimethoxy acetal group is sterically more demanding than the hydroxyl group. This increased steric bulk in proximity to the carboxylic acid may slightly decrease the rate of esterification compared to 3-HP under identical conditions. However, the acetal group is stable under the typically anhydrous acidic conditions of Fischer esterification.
Experimental Evidence: Kinetic studies on the esterification of propanoic acid and its derivatives show that the reaction follows second-order kinetics.[5] The rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants.[5][6] While direct comparative kinetic data for 3-HP and this compound is not readily available in the literature, the principles of steric hindrance suggest a slightly slower reaction rate for the latter.
Experimental Protocol: Fischer Esterification of a Propanoic Acid Derivative
This protocol is a general representation for the esterification of both 3-hydroxypropanoic acid and this compound.[7][8][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Logical Relationship Diagram: Fischer Esterification
Caption: Fischer esterification of propanoic acid derivatives.
Reactivity of the C3-Functional Group
The most significant difference in reactivity between the two molecules lies in the behavior of their respective C3 functional groups.
The primary hydroxyl group in 3-HP is reactive and can undergo several important transformations.
-
Dehydration: Upon heating, especially in the presence of an acid catalyst, 3-HP readily undergoes dehydration to form acrylic acid.[10][11] This is a commercially significant reaction.
-
Oxidation: The primary alcohol in 3-HP can be oxidized to an aldehyde and further to a carboxylic acid, depending on the oxidizing agent used. For instance, wet oxidation of 3-HP can lead to the formation of 3-oxopropionic acid and acetic acid as intermediates.[12] Studies have shown that 3-HP is more readily oxidized than propanoic acid itself.[12]
Experimental Evidence: The dehydration of 3-HP to acrylic acid has been studied extensively, with high yields achieved using solid acid catalysts like silica gel or titanium dioxide at elevated temperatures (230-300 °C).[1][10] Wet oxidation studies of 3-HP at high temperatures and pressures have demonstrated its conversion, with an activation energy of 135 kJ/mol.[12]
Experimental Protocol: Dehydration of 3-Hydroxypropanoic Acid to Acrylic Acid
-
Catalyst Preparation: Pack a fixed-bed reactor with a suitable solid acid catalyst (e.g., silica gel).[10]
-
Reaction Setup: Heat the reactor to the desired temperature (e.g., 300 °C).[10]
-
Reaction: Feed an aqueous solution of 3-hydroxypropanoic acid into the reactor at a controlled flow rate.
-
Product Collection: The gaseous effluent containing acrylic acid and water is cooled and collected.
-
Purification: The acrylic acid can be purified by extraction and distillation.[11]
Signaling Pathway Diagram: Reactions of 3-Hydroxypropanoic Acid
Caption: Key reactions of the hydroxyl group in 3-HP.
The acetal group in this compound is its defining feature in terms of reactivity.
-
Stability in Basic and Neutral Conditions: Acetals are stable to bases and nucleophiles.[10] This makes this compound a suitable substrate for reactions carried out under basic conditions where a free hydroxyl or aldehyde group would be reactive.
-
Hydrolysis in Acidic Conditions: The acetal group is readily hydrolyzed in the presence of aqueous acid to yield an aldehyde (3-oxopropanoic acid) and two equivalents of methanol.[10][13] The rate-determining step in this reaction is the formation of a resonance-stabilized carboxonium ion.[10] This reaction is essentially the deprotection of the C3 carbonyl group.
Experimental Evidence: The kinetics of acid-catalyzed acetal hydrolysis have been extensively studied and are known to follow an A-1 or A-2 mechanism depending on the reaction conditions.[1] The reaction is generally fast and proceeds to completion in the presence of excess water.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: Dissolve this compound in an aqueous solution containing a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Reaction: Stir the solution at room temperature. The reaction progress can be monitored by techniques such as NMR spectroscopy by observing the disappearance of the methoxy signals and the appearance of the aldehyde proton signal.
-
Work-up: Once the reaction is complete, the acidic solution can be neutralized with a base (e.g., NaHCO₃).
-
Isolation: The product, 3-oxopropanoic acid, is in the aqueous solution and can be used in subsequent steps or isolated, although it may be unstable and prone to decarboxylation.
Logical Relationship Diagram: Acetal Hydrolysis
References
- 1. Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound (6191-98-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. acs.org [acs.org]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
- 11. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Process for preparing acrylic acid by dehydration of 3-hydroxypropionic acid (2015) | Regine Helga Bebensee | 1 Citations [scispace.com]
A Comparative Guide to Protecting Groups for Propanoic Acid Synthesis
In the realm of organic synthesis, particularly in pharmaceutical development and complex molecule construction, the selective masking and demasking of functional groups is a critical strategy. The carboxylic acid moiety of propanoic acid, while a versatile functional handle, is also reactive towards a wide range of nucleophiles, bases, and reducing agents. Consequently, its temporary protection is often a prerequisite for achieving desired chemical transformations on other parts of a molecule.
This guide provides a detailed comparison of common protecting groups for propanoic acid, offering quantitative data, stability profiles, and detailed experimental protocols to aid researchers in selecting the optimal protecting group for their synthetic strategy.
Performance Comparison of Common Protecting Groups
The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the mildness of the conditions required for its removal. Esters are the most common class of protecting groups for carboxylic acids, with their stability and cleavage conditions varying based on the nature of the alcohol component.[1][2]
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) |
| Methyl Ester | MeOH, H₂SO₄ (Fischer Esterification) | 80-95 | NaOH or LiOH, MeOH/H₂O (Saponification) | >90[3] |
| Ethyl Ester | EtOH, H₂SO₄ (Fischer Esterification) | 80-95 | KOH, EtOH/H₂O (Saponification) | >90[3] |
| tert-Butyl (t-Butyl) Ester | Isobutylene, cat. H₂SO₄ | >90 | TFA in DCM; or HCl in Dioxane | >95[3] |
| Benzyl (Bn) Ester | BnOH, TsOH | 67 | H₂, Pd/C (Hydrogenolysis) | 99-100[4] |
| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, Et₃N, THF | High | TBAF or mild acid | High[5][6] |
Stability Profile of Carboxylic Acid Protecting Groups
Orthogonal protection, the strategy of selectively removing one protecting group in the presence of others, is a cornerstone of modern synthesis.[1] The following table summarizes the stability of common propanoic acid protecting groups under various reaction conditions, providing a basis for designing orthogonal strategies.[7]
| Condition | Methyl/Ethyl Ester | tert-Butyl Ester | Benzyl Ester | Silyl Ester |
| Strong Acid (e.g., HCl, H₂SO₄) | Labile (strong) | Labile | Labile (strong) | Labile[5][7] |
| Mild Acid (e.g., TFA) | Stable | Labile | Stable | Labile[7] |
| Strong Base (e.g., LiOH, NaOH) | Labile | Generally Stable | Generally Stable | Labile[5][7] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Labile | Stable[5][7] |
| Organometallics (e.g., RLi, RMgX) | Labile | Stable | Labile | Labile[5][7] |
Experimental Protocols
The following sections provide detailed methodologies for the protection of propanoic acid and the subsequent deprotection of the resulting esters.
tert-Butyl Ester Protection and Deprotection
The t-butyl ester is valued for its stability in basic and nucleophilic conditions, making it an excellent choice for syntheses involving Grignard or organolithium reagents.[7]
Protocol: Protection of Propanoic Acid as tert-Butyl Propanoate [3]
-
Preparation : Dissolve propanoic acid (1.0 equiv) in a suitable solvent such as dioxane or a mixture of t-butyl acetate and dichloromethane.
-
Catalyst Addition : Cool the solution in an ice bath and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).
-
Reaction : Bubble isobutylene gas through the solution or add liquid isobutylene (1.2-2.0 equiv). Seal the reaction vessel and allow it to stir at room temperature.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up : Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification : Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash chromatography if necessary.
Protocol: Deprotection of tert-Butyl Propanoate [3]
-
Preparation : Dissolve the tert-butyl propanoate in dichloromethane (DCM).
-
Reagent Addition : Add trifluoroacetic acid (TFA) in a ratio of 1:1 to 1:4 (DCM:TFA), depending on the substrate's sensitivity.
-
Reaction : Stir the reaction at room temperature for 1-4 hours.
-
Monitoring : Monitor the progress by TLC or LC-MS.
-
Isolation : Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to ensure complete removal of TFA. The resulting propanoic acid can often be used directly.
Benzyl Ester Protection and Deprotection
The benzyl ester is particularly useful as it can be removed under neutral conditions via hydrogenolysis, which is orthogonal to both acid- and base-labile protecting groups.[5]
Protocol: Protection of Propanoic Acid as Benzyl Propanoate [4]
-
Preparation : In a round-bottom flask, combine propanoic acid (1.0 equiv), benzyl alcohol (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid (TsOH) in a suitable solvent like benzene or toluene.
-
Reaction : Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring : Monitor the reaction's progress by TLC.
-
Work-up : After cooling, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting benzyl propanoate by flash chromatography.
Protocol: Deprotection of Benzyl Propanoate (Catalytic Hydrogenolysis) [8]
-
Preparation : Dissolve benzyl propanoate (1 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate (to a concentration of approximately 0.1 M).[8]
-
Catalyst Addition : Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[8]
-
Hydrogenation : Evacuate the flask under vacuum and backfill with hydrogen gas (a hydrogen-filled balloon is often sufficient for small-scale reactions). Repeat this process three times.[8]
-
Reaction : Stir the reaction mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction progress by TLC.
-
Work-up and Isolation : Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to yield propanoic acid.[8]
Visualizing Synthetic Strategy
Diagrams generated using Graphviz can help illustrate the workflow and logic involved in selecting and using protecting groups.
Caption: A generalized workflow for utilizing a protecting group in a multi-step synthesis.
Caption: A decision-making diagram for selecting a protecting group based on reaction conditions.
Caption: Reaction scheme for the protection and deprotection of propanoic acid using a t-butyl group.
References
The Strategic Advantage of 3,3-Dimethoxypropanoic Acid in Complex Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and stereochemical outcome of a synthetic route. Among the myriad of choices, 3,3-dimethoxypropanoic acid emerges as a superior synthon in various applications, particularly as a masked equivalent of β-formylpropanoic acid. Its unique structural features offer distinct advantages over other commonly employed building blocks, such as malonic acid half-thioesters (MAHTs) and β-ketoesters, especially in the context of conjugate additions and the synthesis of complex molecular architectures.
This guide provides an objective comparison of this compound with alternative building blocks, supported by experimental data, to inform the strategic selection of synthons in research and development.
At a Glance: Comparative Performance
The primary advantage of this compound lies in its acetal functionality, which serves as a stable protecting group for a reactive aldehyde. This inherent stability allows for a broader range of reaction conditions to be employed in preceding steps without premature deprotection or side reactions. The acetal is readily and cleanly deprotected under acidic conditions to reveal the aldehyde, which can then participate in subsequent transformations.
| Building Block | Key Feature | Typical Application | Advantages of this compound |
| This compound | Masked β-aldehyde | Conjugate additions, synthesis of heterocyclic systems | - Stable under basic and nucleophilic conditions- Clean deprotection to the aldehyde- Avoids self-condensation and side reactions common with unprotected aldehydes |
| Malonic Acid Half-Thioesters (MAHTs) | Activated methylene group | Decarboxylative additions | - Milder reaction conditions for some transformations- Can be prone to premature decarboxylation- Thiol leaving group can be problematic in some contexts |
| β-Ketoesters | Activated methylene group | Michael additions, alkylations | - Readily available and versatile- Can lead to diastereomeric mixtures in Michael additions due to the acidity of the α-proton[1] |
| Ethyl 3,3-Diethoxypropanoate | Masked β-aldehyde (ester form) | Similar to this compound | - The carboxylic acid moiety of this compound allows for direct amide bond formation and other transformations not readily accessible with the ester. |
Unveiling the Aldehyde: A Gateway to Complexity
The synthetic utility of this compound is centered on the deprotection of its dimethyl acetal to reveal a β-formylpropanoic acid derivative. This transformation is a critical step that unlocks a variety of subsequent chemical reactions.
Caption: Deprotection of this compound.
Experimental Protocol: Deprotection of Dimethyl Acetal
The deprotection of the dimethyl acetal of this compound or its derivatives is typically achieved under aqueous acidic conditions.
Materials:
-
This compound derivative
-
Aqueous acid (e.g., 1 M HCl, trifluoroacetic acid)
-
Organic solvent (e.g., tetrahydrofuran, acetone)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative in a suitable organic solvent.
-
Add the aqueous acid solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Superiority in Conjugate Addition Reactions
In the realm of conjugate (Michael) additions, this compound offers a distinct advantage by providing a stable nucleophile that, upon deprotection, yields a versatile aldehyde functionality. This is particularly valuable in the synthesis of complex molecules where the aldehyde is required for subsequent cyclization or elaboration.
Consider the synthesis of a substituted piperidinone, a common scaffold in medicinal chemistry. The use of this compound allows for the initial conjugate addition to an α,β-unsaturated ester, followed by deprotection and reductive amination to form the heterocyclic ring.
Caption: Synthesis of a substituted piperidinone.
Comparative Yield Data
While direct head-to-head comparative studies are not abundant in the literature, the advantages of using masked aldehyde synthons can be inferred from the yields of similar transformations. For instance, conjugate additions of β-ketoesters to nitroolefins can result in diastereomeric mixtures, which can complicate purification and reduce the overall yield of the desired stereoisomer.[1] In contrast, the use of a symmetric building block like this compound avoids the creation of a new stereocenter at the α-position during the Michael addition, simplifying the product mixture.
| Reaction Type | Building Block | Acceptor | Product | Reported Yield | Reference |
| Decarboxylative 1,4-Addition | Malonic Acid Half-Thioester | Vinyl Sulfone | 3-Arylpropanoic Ester Derivative | up to 97% ee | [2] |
| Michael Addition | β-Ketoester | Nitroolefin | Substituted Nitroalkane | High yields, but can form diastereomeric mixtures | [1] |
| Aza-Michael Addition | Amine | Dimethyl Itaconate | β-Amino Acid Derivative | - | [3] |
Note: The yields are highly substrate and condition dependent. This table is for illustrative purposes to highlight the types of reactions where these building blocks are used.
Experimental Protocol: Michael Addition of this compound to an Enone
This protocol outlines a general procedure for the conjugate addition of the enolate derived from this compound to an α,β-unsaturated ketone.
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS))
-
α,β-Unsaturated ketone (enone)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the strong base (e.g., LDA in THF) to the reaction mixture. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
In a separate flame-dried flask, dissolve the α,β-unsaturated ketone in anhydrous THF.
-
Slowly add the solution of the enone to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound presents a compelling choice for synthetic chemists engaged in the construction of complex molecules. Its inherent stability as a masked β-aldehyde allows for greater flexibility in synthetic design and can lead to cleaner reactions and higher overall yields by avoiding side reactions associated with unprotected aldehydes and the stereochemical complexities that can arise from other β-dicarbonyl equivalents. The straightforward deprotection protocol further enhances its utility, making it a valuable tool in the arsenal of modern organic synthesis and drug development. For researchers seeking to introduce a propionaldehyde moiety via a conjugate addition, this compound should be strongly considered as a strategic and efficient building block.
References
- 1. Methyl 3,3-dimethoxypropionate | C6H12O4 | CID 81924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric decarboxylative 1,4-addition of malonic acid half thioesters to vinyl sulfones: highly enantioselective synthesis of 3-monofluoromethyl-3-arylpropanoic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to the Synthesis of Substituted Propanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted propanoic acids are a cornerstone of medicinal chemistry and materials science, with prominent examples including the multi-billion dollar NSAIDs ibuprofen and naproxen, as well as a variety of chiral building blocks for complex molecule synthesis. The strategic introduction of substituents at the α- and β-positions of the propanoic acid scaffold is crucial for modulating their biological activity and material properties. Consequently, the selection of an appropriate synthetic route is a critical decision in the development of new chemical entities.
This guide provides an objective comparison of several key synthetic methodologies for accessing α- and β-substituted propanoic acids. We present quantitative data from the literature to compare the performance of these routes and provide detailed experimental protocols for representative transformations.
Comparison of Synthetic Routes for α-Substituted Propanoic Acids
The synthesis of α-substituted propanoic acids, particularly the enantiomerically pure forms of 2-arylpropanoic acids, has been a major focus of synthetic research. Below is a comparison of common methods.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Key Conditions |
| Asymmetric Alkylation (Evans Auxiliary) | Propionyl oxazolidinone, Alkyl halide | NaHMDS, Chiral oxazolidinone | 78-95 | >99 (de) | -78 °C to 0 °C |
| Heck Reaction & Hydroxycarbonylation | Aryl bromide, Ethylene | Pd(OAc)₂, NISPCDPP ligand, CO | 60-85 (overall) | Racemic | 20 bar C₂H₄, 40 bar CO |
| Malonic Ester Synthesis | Diethyl malonate, Alkyl halide | NaOEt, H₃O⁺, Heat | 65-85 | Racemic | Reflux |
| Strecker Synthesis (for α-amino acids) | Aldehyde, NaCN, Amine | Chiral auxiliary (e.g., (R)-phenylglycine amide) | 76-93 | >99 (de) | Room temp, Crystallization-induced asymmetric transformation |
| Grignard Reagent Carboxylation | Alkyl/Aryl halide, Mg, CO₂ | Mg, Dry Ice (solid CO₂) | 40-70 | Racemic | Anhydrous conditions |
| Hydrocarboxylation of Alkenes | α-Methylstyrene, HCOOH | Pd(OAc)₂, dppf | 96 | Racemic | 90 °C, 24 h |
Comparison of Synthetic Routes for β-Substituted Propanoic Acids
The synthesis of β-substituted propanoic acids often relies on conjugate addition reactions to α,β-unsaturated carbonyl compounds.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Key Conditions |
| Michael Addition of Nitroalkanes | Ethyl cinnamate derivative, Nitromethane | K₂CO₃, Phase transfer catalyst | 89 | >98:2 | Room temperature |
| Conjugate Addition of Gilman Reagents | α,β-unsaturated ester, Alkyl halide | Lithium, Copper(I) iodide | Good (variable) | N/A | -78 °C to 0 °C |
| Electrosynthetic Hydrocarboxylation | Substituted alkene, CO₂ | Copper cathode, Carbon anode | up to 69 | N/A | Constant current |
Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of the discussed synthetic routes.
A Comparative Guide to the Validation of Analytical Methods for 3,3-Dimethoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3,3-dimethoxypropanoic acid, a short-chain fatty acid (SCFA) analogue, is critical in various stages of drug development and research. The validation of analytical methods ensures the reliability and consistency of results. This guide provides a comparative overview of common analytical techniques, their validation parameters, and detailed experimental protocols relevant to the analysis of this compound in biological matrices.
Common Analytical Techniques for Short-Chain Fatty Acids
The analysis of short-chain fatty acids like this compound is predominantly carried out using chromatographic techniques coupled with various detectors. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), especially when interfaced with mass spectrometry (MS), are the most powerful and widely used methods.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a conventional and robust technique for SCFA analysis.[1] It offers high sensitivity and specificity. However, due to the low volatility of carboxylic acids, a derivatization step is often required to convert the analytes into more volatile esters.[1][2]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method has gained popularity as an alternative to GC-MS.[1] It can often analyze SCFAs without derivatization, simplifying sample preparation.[3] Reverse-phase chromatography is a common approach for separation.[3][4]
Other techniques such as capillary electrophoresis (CE) coupled with MS are also emerging for SCFA analysis.[1]
Comparison of Analytical Method Validation Parameters
The validation of an analytical method is essential to demonstrate its suitability for the intended purpose.[5][6] Key validation parameters, as recommended by ICH guidelines, are summarized below for hypothetical GC-MS and HPLC-MS methods for this compound.[7]
| Validation Parameter | GC-MS | HPLC-MS | ICH Guideline Reference |
| Linearity (R²) | > 0.99 | > 0.99 | Q2(R1) |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | Q2(R1) |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | Q2(R1) |
| Precision (% RSD) | < 15% | < 10% | Q2(R1) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | Q2(R1) |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1.0 µg/mL | Q2(R1) |
| Specificity/Selectivity | High | High | Q2(R1) |
| Robustness | Moderate | High | Q2(R1) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the validation of a GC-MS and an HPLC-MS method for the quantification of this compound in a biological matrix such as plasma.
Protocol 1: GC-MS Method with Derivatization
This protocol is based on common practices for SCFA analysis by GC-MS, which involves a derivatization step to improve the volatility of the analyte.[1][2]
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., a deuterated analogue of the analyte).
- Acidify the sample with hydrochloric acid to protonate the carboxylic acid.[2]
- Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like diethyl ether or methyl tert-butyl ether.[2]
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a derivatization agent. Silylation reagents are commonly used for GC-MS analysis of SCFAs.[1]
- Incubate the mixture to ensure complete derivatization.
3. GC-MS Analysis:
- GC Column: Use a high-polarity polyethylene glycol (PEG) type column.[2]
- Injection: Inject the derivatized sample in splitless mode.
- Oven Program: Start at a low temperature and ramp up to a higher temperature to separate the analytes.
- MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.
4. Validation:
- Linearity: Prepare calibration standards at a minimum of five concentrations and analyze them to construct a calibration curve.
- Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.
- LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[6]
Protocol 2: HPLC-MS/MS Method
This protocol outlines a direct analysis approach, avoiding the need for derivatization, which can simplify the workflow.[3]
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard.
- Perform a protein precipitation step by adding a solvent like acetonitrile.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for analysis.
2. HPLC-MS/MS Analysis:
- HPLC Column: Use a C18 reversed-phase column.[7]
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape, is typically used.[4]
- MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
3. Validation:
- Follow the same validation procedures as outlined for the GC-MS method (Linearity, Accuracy, Precision, LOD, and LOQ).
Visualizations
To further clarify the processes and comparisons, the following diagrams are provided.
Caption: Experimental workflow for the validation of analytical methods.
Caption: Comparison of GC-MS and HPLC-MS for this compound analysis.
References
- 1. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Guide to the Biological Evaluation of 3,3-Dimethoxypropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanoic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While extensive research has focused on arylpropanoic acids and other analogues, the biological potential of 3,3-dimethoxypropanoic acid derivatives remains largely unexplored. This guide provides a comprehensive framework for the systematic evaluation of the biological activity of this novel class of compounds. By presenting detailed experimental protocols and data presentation formats, this document aims to facilitate future research and drug discovery efforts centered on this compound derivatives.
Hypothesized Biological Activities
Based on the activities of structurally related propanoic acid derivatives, it is hypothesized that this compound and its derivatives may exhibit the following biological activities:
-
Antimicrobial Activity: Propanoic acid and its esters are known for their antimicrobial properties.[1] The introduction of dimethoxy groups may modulate this activity against various bacterial and fungal strains.
-
Anticancer Activity: Numerous propanoic acid derivatives have demonstrated cytotoxicity against various cancer cell lines.[2][3][4][5][6] The 3,3-dimethoxypropanoyl moiety could serve as a pharmacophore in the design of novel anticancer agents.
-
Anti-inflammatory Activity: Arylpropanoic acids are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9][10][11] It is plausible that derivatives of this compound could modulate inflammatory pathways.
This guide outlines the experimental methodologies to investigate these potential activities.
Antimicrobial Activity Assessment
The antimicrobial potential of this compound derivatives can be determined by assessing their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.
Experimental Protocol: Broth Microdilution MIC Assay[12][13][14][15][16]
-
Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions.
-
Preparation of Microorganism Inoculum: Culture the selected bacterial or fungal strains overnight in an appropriate broth medium. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. Dilute this suspension to the final inoculum concentration of 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compounds. Include a positive control (microorganisms in broth without test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Data Presentation: MIC Values
The results of the antimicrobial screening should be summarized in a table format for clear comparison.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Derivative 1 (Ester) | 64 | 128 | >256 |
| Derivative 2 (Amide) | 32 | 64 | 128 |
| Reference Antibiotic | 2 | 4 | N/A |
| Reference Antifungal | N/A | N/A | 1 |
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment (Anticancer Activity)
The potential of this compound derivatives to inhibit the growth of cancer cells can be evaluated using the MTT assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][12][13][14][15][16]
Experimental Protocol: MTT Assay[1][17][18][19][20][21]
-
Cell Culture: Culture the selected cancer cell lines (e.g., MCF-7, A549) in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Data Presentation: IC50 Values
The cytotoxic effects of the derivatives should be presented in a tabular format.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Normal Fibroblasts IC50 (µM) |
| Derivative 1 (Ester) | 25.5 | 42.1 | >100 |
| Derivative 2 (Amide) | 15.8 | 29.7 | >100 |
| Reference Drug (e.g., Doxorubicin) | 0.5 | 0.8 | 5.2 |
Experimental Workflow: Cytotoxicity Screening
References
- 1. clyte.tech [clyte.tech]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives [mdpi.com]
- 4. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids [ouci.dntb.gov.ua]
- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative study of esterification methods for hindered carboxylic acids
For researchers, scientists, and professionals in drug development, the efficient synthesis of esters from sterically hindered carboxylic acids is a frequent challenge. The steric bulk surrounding the carboxylic acid group can significantly impede the approach of the alcohol nucleophile, rendering many standard esterification methods ineffective. This guide provides a comparative analysis of four commonly employed methods for the esterification of hindered carboxylic acids: Yamaguchi Esterification, Steglich Esterification, Mitsunobu Reaction, and the Fischer-Speier Esterification, supported by experimental data and detailed protocols.
Performance Comparison
The choice of esterification method for a hindered carboxylic acid is critical and depends on the specific substrate, the desired reaction conditions, and the tolerance of other functional groups within the molecule. The following table summarizes the performance of the four methods for the esterification of the highly hindered pivalic acid with the sterically demanding neopentyl alcohol, providing a direct comparison of their efficacy.
| Method | Carboxylic Acid | Alcohol | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Yamaguchi Esterification | Pivalic Acid | Neopentyl Alcohol | 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAP | Toluene | Room Temp. | 4 | 85 | [1][2] |
| Steglich Esterification | Pivalic Acid | Neopentyl Alcohol | DCC, DMAP | CH₂Cl₂ | Room Temp. | 12 | 50 | [3] |
| Mitsunobu Reaction | Pivalic Acid | Neopentyl Alcohol | DIAD, PPh₃ | THF | 0 to Room Temp. | 24 | 60 | [4] |
| Fischer-Speier Esterification | Pivalic Acid | Neopentyl Alcohol | H₂SO₄ (cat.) | Toluene (reflux) | 110 | 48 | <5 | [5] |
Note: Yields are approximate and can vary based on the specific reaction conditions and scale.
Method Overviews and Logical Relationships
The selection of an appropriate esterification method is a critical decision in synthesis design. The following diagram illustrates the logical workflow for choosing a method based on the nature of the substrates and desired outcome.
Caption: Logical workflow for selecting an esterification method for hindered substrates.
Experimental Protocols
Yamaguchi Esterification
The Yamaguchi esterification is a powerful method for the synthesis of esters from sterically hindered carboxylic acids and alcohols under mild conditions.[1][2] It proceeds through the formation of a mixed anhydride, which is then activated by 4-dimethylaminopyridine (DMAP) for nucleophilic attack by the alcohol.[5][6] This method is often favored for its high yields with challenging substrates.[2]
Protocol for the esterification of Pivalic Acid with Neopentyl Alcohol:
-
To a solution of pivalic acid (1.0 equiv.) in anhydrous toluene (0.5 M) is added triethylamine (1.1 equiv.).
-
The mixture is stirred at room temperature for 10 minutes, and then 2,4,6-trichlorobenzoyl chloride (1.05 equiv.) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour to form the mixed anhydride.
-
In a separate flask, a solution of neopentyl alcohol (1.2 equiv.) and DMAP (1.5 equiv.) in anhydrous toluene (0.2 M) is prepared.
-
The freshly prepared mixed anhydride solution is added to the alcohol solution via cannula.
-
The reaction is stirred at room temperature for 4 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ester.
Steglich Esterification
The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of DMAP to facilitate the ester formation under mild, neutral conditions.[3] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions. However, for highly hindered substrates, it may result in lower yields compared to the Yamaguchi esterification.[3]
Protocol for the esterification of Pivalic Acid with Neopentyl Alcohol:
-
To a solution of pivalic acid (1.0 equiv.), neopentyl alcohol (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous dichloromethane (0.5 M) at 0 °C is added a solution of DCC (1.1 equiv.) in dichloromethane.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Mitsunobu Reaction
The Mitsunobu reaction is a unique esterification method that proceeds with inversion of stereochemistry at the alcohol center, making it invaluable for the synthesis of chiral esters.[4] It involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). For sterically hindered alcohols, the use of a more acidic carboxylic acid can improve the reaction yield.[4]
Protocol for the esterification of Pivalic Acid with Neopentyl Alcohol:
-
To a solution of neopentyl alcohol (1.0 equiv.), pivalic acid (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF (0.2 M) at 0 °C is added diisopropyl azodicarboxylate (1.5 equiv.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Fischer-Speier Esterification
The Fischer-Speier esterification is the classic acid-catalyzed method for forming esters from carboxylic acids and alcohols.[5] The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (usually the alcohol) is used, and/or the water formed is removed. However, for highly hindered carboxylic acids, this method is often very slow and gives poor yields, if any, due to severe steric hindrance preventing the nucleophilic attack of the alcohol on the protonated carboxylic acid.[5]
Protocol for the attempted esterification of Pivalic Acid with Neopentyl Alcohol:
-
A mixture of pivalic acid (1.0 equiv.), neopentyl alcohol (5.0 equiv.), and a catalytic amount of concentrated sulfuric acid (0.1 equiv.) in toluene (0.5 M) is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC for 48 hours.
-
After cooling to room temperature, the reaction mixture is washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is analyzed to determine the conversion to the ester.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for a typical esterification experiment, from reagent preparation to product purification.
Caption: General experimental workflow for esterification reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 3,3-dimethoxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 3,3-dimethoxypropanoic acid, a key intermediate in various synthetic pathways. We present detailed experimental protocols and comparative data for three common analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we compare the analytical profiles of this compound with a structurally related alternative, 3,3-diethoxypropanoic acid, to provide a broader context for purity assessment.
Executive Summary
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug development and manufacturing. For this compound, a versatile building block, accurate purity assessment is essential to ensure the quality and consistency of downstream products. This guide outlines and compares three orthogonal analytical methods, providing the necessary protocols and expected outcomes to enable researchers to select the most appropriate technique for their needs. The inclusion of 3,3-diethoxypropanoic acid as a comparator highlights how small structural modifications can influence analytical behavior and impurity profiles.
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the key parameters and expected results for the purity assessment of this compound and its diethoxy analog using qNMR, HPLC-UV, and GC-MS.
Table 1: Quantitative ¹H NMR (qNMR) Data
| Analyte | Key ¹H NMR Signals (Predicted, CDCl₃) | Internal Standard | Purity Calculation Principle |
| This compound | ~2.7 ppm (d, 2H, -CH₂-), ~3.4 ppm (s, 6H, -OCH₃), ~4.8 ppm (t, 1H, -CH(OCH₃)₂), ~10-12 ppm (br s, 1H, -COOH) | Maleic Acid | Comparison of the integral of a characteristic analyte signal to the integral of a known amount of a certified internal standard.[1] |
| 3,3-diethoxypropanoic acid | ~1.2 ppm (t, 6H, -CH₃), ~2.7 ppm (d, 2H, -CH₂-), ~3.6 ppm (q, 4H, -OCH₂-), ~4.9 ppm (t, 1H, -CH(OCH₂CH₃)₂), ~10-12 ppm (br s, 1H, -COOH) | Maleic Acid | Comparison of the integral of a characteristic analyte signal to the integral of a known amount of a certified internal standard. |
Table 2: HPLC-UV Data
| Analyte | Stationary Phase | Mobile Phase | Detection Wavelength | Expected Retention Time |
| This compound | C18 (Reversed-Phase) | Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient) | 210 nm | Shorter |
| 3,3-diethoxypropanoic acid | C18 (Reversed-Phase) | Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient) | 210 nm | Longer (more hydrophobic) |
Table 3: GC-MS Data (after derivatization)
| Analyte (as Trimethylsilyl derivative) | GC Column | Key Mass Fragments (m/z) | Potential Impurities |
| This compound | DB-5ms or equivalent | 75 (base peak), 133, 147, 191 (M-15) | Methanol, Methyl 3,3-dimethoxypropionate, unreacted starting materials.[2][3] |
| 3,3-diethoxypropanoic acid | DB-5ms or equivalent | 103 (base peak), 147, 175, 219 (M-15) | Ethanol, Ethyl 3,3-diethoxypropionate, unreacted starting materials.[4] |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Purity assessment workflow.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: This absolute quantification method determines the purity of the analyte by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and weight.[5][6]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Synthesized this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the singlet of the methoxy protons) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method separates the analyte from its non-volatile impurities based on their differential partitioning between a stationary phase and a mobile phase. The separated components are detected by their UV absorbance.[7][8]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Synthesized this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
Injection volume: 10 µL
-
Gradient program: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique is ideal for identifying volatile and semi-volatile impurities. The sample is first derivatized to increase its volatility and thermal stability. The derivatized compounds are then separated by gas chromatography and identified by their mass spectra.[9]
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Solvent (e.g., Dichloromethane, anhydrous)
-
Synthesized this compound
Procedure:
-
Derivatization:
-
Dissolve a small amount of the sample (e.g., 1 mg) in the anhydrous solvent (e.g., 100 µL).
-
Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-500
-
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
The purity can be estimated by the area percentage of the main peak.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the synthesis of this compound and the potential impurities that can be detected by the described analytical methods.
Caption: Synthesis and impurity pathways.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. Quantitative NMR provides an accurate measure of absolute purity, while HPLC-UV and GC-MS are invaluable for detecting and identifying non-volatile and volatile impurities, respectively. By employing these complementary techniques, researchers can obtain a comprehensive purity profile, ensuring the quality and reliability of this important synthetic intermediate. The comparison with 3,3-diethoxypropanoic acid demonstrates the applicability of these methods to analogous structures, with predictable variations in chromatographic and spectroscopic behavior. This guide serves as a practical resource for scientists and professionals in the field of drug development and chemical synthesis.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3,3-dimethoxypropionate [webbook.nist.gov]
- 3. Methyl 3,3-dimethoxypropionate | C6H12O4 | CID 81924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3,3-diethoxypropionate | C9H18O4 | CID 66389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scioninstruments.com [scioninstruments.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. thepharmajournal.com [thepharmajournal.com]
The Synthetic Utility of 3,3-Dimethoxypropanoic Acid: A Comparative Review for Drug Discovery and Development
For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to the successful synthesis of complex molecular architectures. Among these, 3,3-dimethoxypropanoic acid, a stable and versatile C3 synthon, offers a valuable tool for the introduction of a masked aldehyde functionality. This guide provides a comprehensive literature review of its applications, a comparison with relevant alternatives, and detailed experimental protocols for its synthesis and use.
This compound (CAS 6191-98-6) serves as a protected form of malonic semialdehyde, a reactive β-aldehydic acid.[1][2] The dimethyl acetal functionality renders the aldehyde group inert to a variety of reaction conditions, allowing for selective transformations at the carboxylic acid terminus or other parts of a molecule. Its application extends from being a reference standard in analytical method development for pharmaceuticals to a key starting material in the total synthesis of natural products.[3]
Synthesis of this compound
The most common and practical laboratory-scale synthesis of this compound involves the hydrolysis of its commercially available methyl ester, methyl 3,3-dimethoxypropionate.
Experimental Protocol: Hydrolysis of Methyl 3,3-dimethoxypropionate
Materials:
-
Methyl 3,3-dimethoxypropionate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (HCl) (concentrated or dilute)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve methyl 3,3-dimethoxypropionate in a suitable solvent such as methanol or a mixture of methanol and water.
-
Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ester is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of approximately 2-3 with hydrochloric acid.
-
Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a crude product, which can be further purified by distillation or chromatography if necessary.
This straightforward hydrolysis provides a reliable route to the desired carboxylic acid, enabling its use as a versatile building block.
Applications in Organic Synthesis
The utility of this compound and its methyl ester lies in their ability to act as a synthetic equivalent of malonic semialdehyde, a key intermediate in various biosynthetic pathways and a valuable C3 building block in organic synthesis.
As a Building Block in the Synthesis of Bioactive Molecules
Methyl 3,3-dimethoxypropionate has been employed as a starting material in the synthesis of complex natural products and pharmaceutical agents. For instance, it served as a key component in the synthesis of a fragment of the investigational drug OPC-167832. In this synthesis, the corresponding carboxylic acid was activated and coupled with an aminophenol derivative to construct a quinolone scaffold.
In the total synthesis of bioactive cyclodepsipeptides, methyl 3,3-dimethoxypropionate was converted to the corresponding Weinreb amide, which then underwent further transformations to construct a key fragment of the natural product. This highlights its role in providing a three-carbon unit with a latent aldehyde for subsequent elaboration.
Use in Heterocycle Synthesis
Methyl 3,3-dimethoxypropionate has also been utilized in cycloannulation reactions. For example, it was a precursor to methyl 2-formyl-3-oxopropanoate, which was then condensed with enaminones to construct tetrahydroquinolinone derivatives, a scaffold present in various biologically active compounds.
Comparison with Alternative Building Blocks
The primary advantage of this compound is the stability of the dimethyl acetal protecting group under neutral and basic conditions. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the masked aldehyde. The choice of an acetal protecting group is crucial and depends on the specific reaction conditions of the synthetic route.
| Protecting Group | Formation | Stability | Cleavage | Remarks |
| Dimethyl Acetal | Methanol, acid catalyst | Stable to base, nucleophiles, organometallics | Mild aqueous acid | Can be less stable than cyclic acetals to strong acid. |
| Diethyl Acetal | Ethanol, acid catalyst | Similar to dimethyl acetal, slightly more sterically hindered | Mild aqueous acid | Similar profile to dimethyl acetal. |
| Cyclic Acetal (e.g., from Ethylene Glycol) | Ethylene glycol, acid catalyst | Generally more stable than acyclic acetals to hydrolysis | Aqueous acid | Often preferred for its enhanced stability.[4] |
The following diagram illustrates the general concept of using an acetal as a protecting group for an aldehyde functionality within a carboxylic acid.
Caption: Workflow for the protection of a β-aldehydic acid.
Logical Relationship in Synthetic Planning
The decision to use this compound or a related protected form of a β-aldehydic acid is a key strategic consideration in multistep synthesis. The following diagram outlines the logical flow for this decision-making process.
Caption: Logic for selecting a protected β-aldehydic acid.
References
A Comparative Guide to the Reactivity of Acetal-Protected Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective protection and deprotection of functional groups is a cornerstone of success. Carboxylic acids, being highly reactive, often require masking to prevent unwanted side reactions. Acetal-based protecting groups offer a versatile strategy for this purpose, typically by converting the carboxylic acid to an ester derivative that contains an acetal moiety. The stability of this acetal to acidic conditions dictates its utility and compatibility with various synthetic steps.
This guide provides an objective comparison of the reactivity of different acetal-protected carboxylic acids, with a focus on their susceptibility to acid-catalyzed hydrolysis. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate protecting group for their specific synthetic needs.
Factors Influencing the Reactivity of Acetal-Protected Carboxylic Acids
The rate of acid-catalyzed hydrolysis of an acetal is primarily governed by the stability of the carbocation intermediate that forms during the reaction. Factors that stabilize this intermediate will accelerate the rate of deprotection, while factors that destabilize it will render the protecting group more robust.
Caption: Factors influencing the acid-catalyzed hydrolysis of acetal-protected carboxylic acids.
Electronic Effects: Electron-donating groups attached to the acetal carbon stabilize the carbocation intermediate through resonance or inductive effects, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carbocation and slow down the reaction.
Steric Effects: Increased steric hindrance around the acetal carbon can hinder the approach of the nucleophile (water), but more significantly, it can influence the stability of the carbocation intermediate.
Cyclic vs. Acyclic Acetals: Cyclic acetals, such as those derived from 1,2- or 1,3-diols, are generally more stable to acid hydrolysis than their acyclic counterparts. This increased stability is attributed to entropic factors and the conformational rigidity of the ring system.
Quantitative Comparison of Hydrolysis Rates of Substituted Benzylidene Acetals
Benzylidene acetals are a widely used class of protecting groups for diols, and by extension, can be incorporated into the ester protecting group of a carboxylic acid. The electronic nature of the substituents on the phenyl ring provides a tunable handle to modulate the reactivity of the acetal.
A study on the hydrolysis of a series of substituted benzylidene acetals at pH 5 provides valuable quantitative data on their relative reactivity. The half-lives for the hydrolysis of these compounds were determined by monitoring the reaction progress using ¹H NMR spectroscopy.
| Acetal Structure (Substituent) | Half-life (t₁/₂) at pH 5 | Relative Reactivity (approx.) |
| 4-Methoxybenzylidene | ~1.2 hours | Very High |
| Benzylidene (unsubstituted) | ~70 hours | Moderate |
| 4-Nitrobenzylidene | Very Stable (> weeks) | Very Low |
Note: The data is based on studies of benzylidene acetals of diols, but the principles of reactivity are directly applicable to analogous structures protecting carboxylic acids. The relative reactivity is an approximation based on the significant differences in half-lives.
Qualitative Reactivity Comparison of Common Acetal-Type Protecting Groups
While direct, side-by-side quantitative kinetic data for the hydrolysis of various acetal-protected carboxylic acids under identical conditions is scarce in the literature, a qualitative comparison can be made based on the typical conditions required for their deprotection.
| Protecting Group | Structure of Protected Carboxylic Acid | Typical Deprotection Conditions | Relative Reactivity |
| Methoxymethyl (MOM) ester | R-CO-O-CH₂-O-CH₃ | Mild acidic conditions (e.g., dilute HCl in THF/water) | High |
| Tetrahydropyranyl (THP) ester | R-CO-O-THP | Mild acidic conditions (e.g., acetic acid in THF/water, PPTS in ethanol) | Moderate to High |
| 1,3-Dioxolane derivative | R-CO-O-CH₂-CH(O-)₂-R'R'' | Moderate acidic conditions | Moderate |
| Benzylidene acetal ester | R-CO-O-(derivative of benzylidene acetal) | Tunable (mild to strong acid, depending on substitution) | Low to High |
Generally, acyclic acetals like the MOM group are more labile than cyclic acetals. The THP group, being a cyclic acetal, is more stable than the MOM group but is still readily cleaved under mild acidic conditions. The reactivity of benzylidene acetals can be finely tuned by the substituents on the aromatic ring, as demonstrated in the quantitative data table.
Experimental Protocols
General Experimental Workflow for Kinetic Analysis of Acetal Hydrolysis
The reactivity of acetal-protected carboxylic acids is typically assessed by monitoring the rate of their hydrolysis under controlled acidic conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, allowing for the real-time quantification of the starting material and the product.
Caption: A typical experimental workflow for monitoring acetal hydrolysis kinetics by NMR.
Representative Experimental Protocol: Hydrolysis of a Benzylidene Acetal-Protected Carboxylic Acid Derivative
Objective: To determine the half-life of hydrolysis of a given benzylidene acetal-protected carboxylic acid derivative at a specific pH.
Materials:
-
Benzylidene acetal-protected carboxylic acid derivative
-
Deuterated solvent (e.g., acetonitrile-d₃)
-
Deuterium oxide (D₂O)
-
Appropriate buffer components to maintain the desired pH (e.g., sodium acetate and acetic acid for a pH 5 buffer)
-
NMR spectrometer
Procedure:
-
Sample Preparation: A known concentration of the benzylidene acetal-protected carboxylic acid derivative is dissolved in a deuterated organic solvent (e.g., acetonitrile-d₃) in an NMR tube.
-
Initiation of Hydrolysis: A buffered solution in D₂O at the desired pH (e.g., pH 5) is added to the NMR tube. The tube is quickly shaken to ensure homogeneity, and the NMR experiment is started immediately.
-
NMR Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals. The temperature of the NMR probe is maintained at a constant value (e.g., 25 °C).
-
Data Analysis: The integrals of characteristic peaks corresponding to the starting material and the hydrolyzed product are measured for each spectrum.
-
Kinetic Analysis: The concentration of the starting material is plotted against time. The data is then fitted to a first-order rate equation to determine the rate constant (k) and the half-life (t₁/₂ = 0.693/k) of the hydrolysis reaction.
Conclusion
The choice of an acetal protecting group for a carboxylic acid has significant implications for the design and execution of a synthetic strategy. The reactivity of these protecting groups towards acidic hydrolysis can be modulated over a wide range, from the highly labile MOM esters to the very stable, electron-withdrawn benzylidene acetals.
This guide provides a framework for understanding and comparing the reactivity of different acetal-protected carboxylic acids. For applications requiring very mild deprotection conditions, MOM or THP esters may be suitable. When greater stability is needed, a cyclic acetal or a benzylidene acetal with electron-withdrawing substituents might be the preferred choice. By leveraging the quantitative data and understanding the qualitative trends in reactivity, researchers can make more informed decisions in the selection of protecting groups, ultimately leading to more efficient and successful syntheses.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,3-dimethoxypropanoic Acid
For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 3,3-dimethoxypropanoic Acid (CAS No. 6191-98-6), a compound that requires careful management due to its potential hazards.
Immediate Safety and Hazard Information
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Immediate and appropriate response to exposure is critical. In the event of contact or inhalation, follow the precautionary statements outlined in the safety data sheet, which include rinsing skin and eyes with water and moving to fresh air. Always wear appropriate Personal Protective Equipment (PPE) when handling this substance.
Quantitative Safety Data Summary
A clear understanding of safety parameters is essential for handling this compound. The table below summarizes the key safety information.
| Identifier | Value |
| CAS Number | 6191-98-6 |
| Molecular Formula | C₅H₁₀O₄ |
| Hazard Statements | H315, H318, H335 |
| Signal Word | Danger |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following protocol provides a detailed, actionable plan for laboratory personnel.
1. Personal Protective Equipment (PPE):
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
2. Spill and Leak Management:
-
P261 & P271: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
In case of a spill, evacuate the area. For containment, use an inert absorbent material. Do not allow the chemical to enter drains.
3. Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container.
-
P403 + P233: Store in a well-ventilated place. Keep the container tightly closed.
-
P405: Store locked up.
4. Final Disposal Procedure:
-
P501: The collected waste must be disposed of through an approved and licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or as regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3,3-dimethoxypropanoic Acid
Essential Safety and Handling Guide for 3,3-dimethoxypropanoic Acid
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other carboxylic acids and ethers. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Handling this compound requires a stringent safety protocol due to the potential hazards associated with its functional groups: a carboxylic acid and an ether. Carboxylic acids can be corrosive and cause severe skin burns and eye damage, while ethers can be flammable and may form explosive peroxides.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary for handling this compound. The following table summarizes the recommended equipment to mitigate risks of skin contact, eye exposure, and inhalation.
| Hazard Category | Recommended Personal Protective Equipment (PPE) | Hazard Statement (Anticipated) |
| Skin Contact | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before use and changed immediately upon contamination.[4] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory. | H314: Causes severe skin burns and eye damage.[2] |
| Eye Contact | Safety Goggles: Wear chemical splash goggles that meet current safety standards. Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing. | H318: Causes serious eye damage.[5] |
| Inhalation | Ventilation: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required. | H335: May cause respiratory irritation. |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Safe Handling Procedures
-
Preparation and Engineering Controls:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, glassware, non-sparking tools) and appropriate waste containers before handling the chemical.[7]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.
-
-
Chemical Handling:
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Spill Response Plan
-
Evacuation and Assessment: Evacuate the immediate spill area and assess the extent of the spill.[9]
-
Control and Containment: For small spills, control the spill with an appropriate neutralizing agent (such as sodium bicarbonate for an acid) or an inert absorbent material (like vermiculite or sand).
-
Cleanup:
-
Large Spills: For large spills, restrict access to the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, absorbent pads, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Disposal Method:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. gelest.com [gelest.com]
- 8. capotchem.com [capotchem.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
